Varespladib
Beschreibung
Eigenschaften
IUPAC Name |
2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXTPHDSZUFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172733-42-5 (Sodium salt) | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169378 | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-68-2 | |
| Record name | Varespladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Evidence for Varespladib in Snakebite Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Snakebite envenomation is a significant global health issue, causing up to 138,000 deaths annually and leaving approximately 400,000 individuals with permanent disabilities. A major challenge in treatment is the delay in administering antivenom, which is often only available in hospital settings. Varespladib, a potent, broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2), presents a promising paradigm shift in snakebite therapy. sPLA2s are enzymes present in over 95% of snake venoms and are critical mediators of toxicity, including neurotoxicity, myotoxicity, and coagulopathy. This guide provides a detailed overview of the preclinical evidence supporting the development of Varespladib and its oral prodrug, Varespladib-methyl, as a first-line treatment for snakebite envenomation.
Mechanism of Action
Varespladib functions by targeting and inhibiting the catalytic activity of sPLA2 enzymes. Snake venom sPLA2s play a crucial role in envenomation by causing tissue destruction, paralysis, and bleeding. Varespladib binds to a conserved active site within the sPLA2 toxin, effectively neutralizing its enzymatic function. This mechanism of action is broad-spectrum, as the active site is highly conserved across sPLA2s from a wide variety of snake species.
Caption: Varespladib inhibits sPLA2 toxins, preventing cellular damage and coagulopathy.
Quantitative Data from Preclinical Studies
In Vitro Inhibition of Snake Venom sPLA2 Activity
Varespladib and its oral prodrug, Varespladib-methyl, have demonstrated potent, broad-spectrum inhibition of sPLA2 activity from a wide range of medically important snake venoms.
| Venom Species | Toxin Class | Varespladib IC50 | Reference |
| Micrurus fulvius | Elapid | Nanomolar to Picomolar | |
| Vipera berus | Viperid | Nanomolar to Picomolar | |
| Daboia russelii | Viperid | Not specified | |
| Bothrops asper | Viperid | Not specified | |
| Oxyuranus scutellatus | Elapid | Not specified | |
| Echis carinatus | Viperid | Not specified | |
| 28 Medically Important Venoms | Various | Nanomolar and Picomolar Concentrations |
In Vivo Efficacy of Varespladib in Animal Models
Preclinical studies in various animal models have shown significant survival benefits and reduction in venom-induced pathology with Varespladib treatment.
| Animal Model | Venom | Varespladib Dose | Outcome | Reference |
| Mice | Vipera nikolskii | Not specified | 80% survival in treated group vs. 0% in control. | |
| Rats | Micrurus fulvius (lethal dose) | 4 to 8 mg/kg | Complete rescue (100% survival). | |
| Rats | Vipera berus (lethal dose) | 4 to 8 mg/kg | Striking survival benefit. | |
| Mice | Deinagkistrodon acutus & Agkistrodon halys | 4 mg/kg | Significant inhibition of hemorrhage and myonecrosis. | |
| Porcine | Micrurus fulvius (lethal dose) | 5 mg/kg IV bolus and/or 2.5 mg/kg oral | 100% survival (14/14 animals). |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay
A common method to determine the inhibitory potential of Varespladib against snake venom sPLA2 is a chromogenic assay.
-
Preparation : A dilution series of Varespladib is prepared.
-
Incubation : Each concentration of Varespladib is pre-incubated with a fixed amount of snake venom for a specified time (e.g., 30 minutes at 37°C).
-
Substrate Addition : A chromogenic substrate for sPLA2 is added to the mixture.
-
Measurement : The rate of substrate conversion is measured spectrophotometrically.
-
Analysis : The percentage of inhibition is calculated relative to a venom-only control. The IC50 value (the concentration of Varespladib that inhibits 50% of the enzyme's activity) is determined by plotting inhibition against the logarithm of Varespladib concentration.
In Vivo Lethality and Rescue Studies
These studies assess the ability of Varespladib to prevent death in animals challenged with a lethal dose of snake venom.
-
Animal Model : Typically, mice or rats are used.
-
Venom Administration : A predetermined lethal dose (e.g., LD₅₀ or a multiple thereof) of snake venom is administered to the animals, often intravenously or intramuscularly.
-
Varespladib Administration : Varespladib is administered at various doses and time points relative to venom injection (e.g., pre-incubation, immediately after, or at delayed intervals).
-
Observation : Animals are monitored for a set period (e.g., 24-48 hours) for survival and signs of neurotoxicity or other distress.
-
Endpoint : The primary endpoint is survival. The dose of Varespladib that provides a certain level of protection (e.g., ED₅₀) can be calculated.
Varespladib: An Inquiry into Early Clinical Trials for Inflammatory Diseases
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), was once a promising candidate for a range of inflammatory diseases due to its targeted mechanism of action within the arachidonic acid pathway. Early clinical development, initiated in the early 2000s, explored its efficacy in conditions such as acute coronary syndrome (ACS), atherosclerosis, sepsis, and rheumatoid arthritis. While Phase II trials demonstrated positive changes in key inflammatory and lipid biomarkers, subsequent large-scale Phase III trials, notably the VISTA-16 study in ACS, were terminated due to a lack of convincing efficacy and potential for adverse outcomes. This technical guide provides a comprehensive overview of the early clinical trial data for Varespladib in inflammatory diseases, detailing its mechanism, summarizing quantitative findings, and outlining experimental protocols. The focus has since shifted to its application as a broad-spectrum antidote for snakebite envenoming, where it is currently in active clinical development.
Mechanism of Action: sPLA2 Inhibition
Varespladib and its oral prodrug, Varespladib-methyl, function by inhibiting the IIa, V, and X isoforms of secretory phospholipase A2. sPLA2 enzymes are critical in the initial step of the arachidonic acid cascade, where they hydrolyze phospholipids in cell membranes to release arachidonic acid. This acid is a precursor to potent pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking sPLA2, Varespladib effectively disrupts this inflammatory cascade at its origin. Furthermore, sPLA2 is implicated in the modification of lipoproteins, contributing to atherosclerosis. Varespladib's inhibition of sPLA2 was shown to reduce levels of C-reactive protein (CRP), interleukin-6 (IL-6), and LDL cholesterol, all established biomarkers of inflammation and cardiovascular risk.
Methodological & Application
Varespladib In Vitro PLA2 Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varespladib (also known as LY315920) is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are key enzymes in the arachidonic acid pathway, responsible for the hydrolysis of phospholipids to produce free fatty acids, including arachidonic acid, and lysophospholipids. These products are precursors to various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib effectively disrupts this inflammatory cascade at an early stage. This document provides detailed protocols for in vitro assays to determine the inhibitory activity of Varespladib against sPLA2 enzymes, summarizes its known inhibitory concentrations, and illustrates the relevant biological pathway and experimental workflow.
Data Presentation
Varespladib has demonstrated potent inhibitory activity against several sPLA2 isoforms, particularly those belonging to groups IIA, V, and X. Its efficacy has been evaluated in various species and against different venomous snake sPLA2s, highlighting its broad-spectrum inhibitory potential.
Table 1: Varespladib IC50 Values for Mammalian sPLA2 Isoforms
| Target Enzyme | Species | IC50 (nM) | Assay Type |
| sPLA2 (non-pancreatic) | Human | 7 | Cell-free assay |
| sPLA2 Group IIA | Human | 9 | Not specified |
| sPLA2 | Human (serum) | 6.2 | Not specified |
| sPLA2 | Rat (serum) | 8.1 | Not specified |
| sPLA2 | Rabbit (serum) | 5.0 | Not specified |
| sPLA2 | Guinea Pig (serum) | 3.2 | Not specified |
| sPLA2-induced Thromboxane A2 release | Guinea Pig (BAL cells) | 790 | Cell-based assay |
Table 2: Varespladib IC50 Values against various Snake Venom sPLA2s
| Venom Source | IC50 (µM) | Assay Type |
| Micrurus fulvius (Eastern coral snake) | Indeterminate | Chromogenic Assay |
| Vipera berus (Common European adder) | Indeterminate | Chromogenic Assay |
| Various Viperidae and Elapidae venoms | Nanomolar to Picomolar range | Chromogenic Assay |
Signaling Pathway
The primary mechanism of action for Varespladib is the inhibition of sPLA2, which is a critical upstream enzyme in the arachidonic acid signaling cascade. This pathway is fundamental to the inflammatory response.
Varespladib: A Research Tool for Investigating the Pathophysiology of sPLA2-Mediated Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1] These enzymes play a crucial role in the initial steps of the arachidonic acid inflammatory pathway by hydrolyzing phospholipids to produce free fatty acids and lysophospholipids.[2] Dysregulation of sPLA2 activity is implicated in a variety of inflammatory diseases, making Varespladib a valuable tool for studying the pathophysiology of these conditions.[3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing Varespladib for their studies.
Initially developed for inflammatory conditions such as acute coronary syndrome (ACS) and sepsis, Varespladib's clinical development for these indications was halted due to a lack of efficacy and potential for harm in some cases.[1][4] However, its potent, broad-spectrum inhibition of snake venom sPLA2s has led to its repurposing as a promising therapeutic agent for snakebite envenomation, with the FDA granting it orphan drug status for this indication.[1][5]
Mechanism of Action
Varespladib acts as a competitive inhibitor of sPLA2, binding to the active site of the enzyme and preventing the hydrolysis of its phospholipid substrates.[6] This action blocks the production of downstream inflammatory mediators, including prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.[1]
Signaling Pathway of sPLA2-Mediated Inflammation
Secretory PLA2 enzymes, upon activation by pro-inflammatory stimuli, initiate a signaling cascade that leads to the production of potent inflammatory mediators. Varespladib intervenes at the initial step of this pathway.
Quantitative Data
The following tables summarize the inhibitory activity of Varespladib against various sPLA2 enzymes and its effects on key biomarkers in clinical and preclinical studies.
Table 1: In Vitro Inhibitory Activity of Varespladib
| Target sPLA2 Isoform/Venom | Assay Type | IC50 Value | Reference |
| Human sPLA2-IIA | Chromogenic Assay | 0.009 µM | [1] |
| Human sPLA2-V | Enzymatic Assay | 77 nM | [7] |
| Human sPLA2-X | Enzymatic Assay | 15 nM | [7] |
| Daboia russelii (Russell's Viper) Venom | Chromogenic Assay | ~0.005 µM | [8] |
| Micrurus fulvius (Eastern Coral Snake) Venom | Chromogenic Assay | Potent inhibition | [9] |
| Vipera berus (Common European Adder) Venom | Chromogenic Assay | Potent inhibition | [9] |
| Protobothrops mucrosquamatus Venom | In Vitro sPLA2 Activity | 101.3 nM | [5] |
Table 2: Effects of Varespladib on Biomarkers in Acute Coronary Syndrome (ACS) Patients
| Biomarker | Treatment Group | Baseline (Mean/Median) | 8-Week Change from Baseline | 24-Week Change from Baseline | Reference |
| LDL-C (mg/dL) | Varespladib + Atorvastatin | ~105 | -49.6% | -43.5% | [10] |
| Placebo + Atorvastatin | ~105 | -43.4% | -37.6% | [10] | |
| hsCRP (mg/L) | Varespladib + Atorvastatin | 11.4 | -75.0% | -79.8% | [4][10] |
| Placebo + Atorvastatin | 10.4 | -71.0% | -77.0% | [4][10] | |
| sPLA2-IIA (ng/mL) | Varespladib + Atorvastatin | N/A | -82.4% | -78.5% | [10] |
| Placebo + Atorvastatin | N/A | -15.6% | -6.4% | [10] |
Table 3: Preclinical Efficacy of Varespladib in Animal Models of Snakebite Envenomation
| Venom Source | Animal Model | Varespladib Dose | Outcome | Reference |
| Micrurus fulvius | Rat | 4 mg/kg or 8 mg/kg IV | 100% survival, suppressed sPLA2 activity and hemolysis | [9] |
| Deinagkistrodon acutus and Gloydius halys | Mouse | 4 mg/kg | Significantly inhibited hemorrhage and myonecrosis | [5] |
| Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus | Mouse | N/A | Delayed neurotoxic effects | [5][11] |
| Crotalus atrox | Mouse | 60 µg | Insufficient to completely protect against lethality alone | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving Varespladib are provided below.
Protocol 1: In Vitro sPLA2 Enzymatic Activity Assay (Chromogenic)
This protocol is adapted from methodologies used in various studies to determine the inhibitory effect of Varespladib on sPLA2 activity.[13][14]
Objective: To quantify the enzymatic activity of sPLA2 in the presence and absence of Varespladib.
Materials:
-
sPLA2 enzyme source (e.g., purified human sPLA2-IIA, snake venom)
-
Varespladib
-
Chromogenic substrate: 4-nitro-3-(octanoyloxy)benzoic acid
-
Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 425 nm
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of Varespladib in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Varespladib in the assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 20 µL of the sPLA2 enzyme solution (e.g., venom at 1 mg/mL).
-
Add 20 µL of the Varespladib dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 200 µL of the assay buffer and 20 µL of the chromogenic substrate (final volume 260 µL).
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the absorbance at 425 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Varespladib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Varespladib concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Mouse Model of Snakebite Envenomation
This protocol provides a general framework for assessing the in vivo efficacy of Varespladib against snake venom, based on preclinical studies.[9][12]
Objective: To evaluate the ability of Varespladib to protect against the lethal and/or pathological effects of snake venom in a mouse model.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
Lyophilized snake venom
-
Varespladib
-
Sterile saline or appropriate vehicle for venom and drug administration
-
Syringes and needles for injection (subcutaneous or intravenous)
-
Animal monitoring equipment
Procedure:
-
Determine the lethal dose 50 (LD50) of the snake venom in the chosen mouse strain.
-
Prepare a solution of the snake venom in sterile saline to deliver a lethal dose (e.g., 2-5x LD50) in a specific volume.
-
Prepare a solution of Varespladib in a suitable vehicle.
-
Divide the mice into treatment and control groups (n=5-10 per group).
-
Pre-treatment model: Administer Varespladib (e.g., 4 mg/kg, subcutaneously) to the treatment group a short time before venom injection. Administer vehicle to the control group.
-
Rescue model: Inject all mice with the lethal dose of venom. At a specified time point post-envenomation (e.g., 5 minutes), administer Varespladib (e.g., 4-8 mg/kg, intravenously) to the treatment group and vehicle to the control group.
-
Monitor the animals closely for signs of toxicity (e.g., lethargy, paralysis, bleeding) and record survival times over a 24-48 hour period.
-
At the end of the experiment, euthanize surviving animals and perform necropsies to assess for internal hemorrhage and tissue damage.
-
For sub-lethal studies, specific pathological effects like myonecrosis or hemorrhage can be quantified.
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Conclusion
Varespladib is a well-characterized inhibitor of sPLA2 and serves as a critical research tool for elucidating the role of these enzymes in various disease states. While its therapeutic potential in cardiovascular disease remains uncertain, its potent activity against a broad range of snake venom sPLA2s has opened up a new and promising avenue of research and development for the treatment of snakebite envenomation. The protocols and data presented here provide a foundation for researchers to effectively utilize Varespladib in their investigations into the pathophysiology of sPLA2-mediated diseases.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]
- 4. solaci.org [solaci.org]
- 5. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. researchgate.net [researchgate.net]
- 8. research.vu.nl [research.vu.nl]
- 9. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of varespladib methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 14. Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Varespladib solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Varespladib in DMSO?
A1: The reported solubility of Varespladib in DMSO varies across different suppliers but generally falls within a high concentration range. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as the solvent is hygroscopic and absorbed moisture can significantly reduce Varespladib's solubility.[1][2]
Q2: My Varespladib is not fully dissolving in DMSO, what should I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution in a water bath at 50°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][3]
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1][2] Stored DMSO can absorb atmospheric moisture, which negatively impacts solubility.
Q3: Varespladib precipitates out of solution when I dilute my DMSO stock into aqueous media. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility.[4][5] To minimize precipitation:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.[4][6]
-
Serial Dilutions in DMSO: If a dose-response curve is being prepared, it is best to perform serial dilutions in 100% DMSO before the final dilution into your aqueous experimental medium.[4]
-
Direct Dilution: Add the small volume of your concentrated DMSO stock directly into the final volume of your aqueous medium with vigorous mixing. Avoid making intermediate dilutions in aqueous solutions.[7]
-
Use of Pluronic F-68: For in vivo studies, a formulation with PEG300 and Tween 80 has been described to maintain solubility.[1] A similar strategy using surfactants could potentially be adapted for in vitro assays, but would require careful validation.
Q4: How should I store my Varespladib stock solution in DMSO?
A4: For optimal stability, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials, and store at -20°C or -80°C.[7] This minimizes freeze-thaw cycles which can lead to compound precipitation and degradation.[7][8] While some studies suggest most compounds are stable in DMSO for extended periods, exposure to water and oxygen can cause degradation.[8][9]
Data Presentation
Table 1: Solubility of Varespladib in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| DMSO | 100 | 262.89 | Requires sonication; use of fresh, anhydrous DMSO is critical. | [2] |
| DMSO | 76 | 199.79 | Warming to 50°C and ultrasonication can aid dissolution. | [1] |
| DMSO | 60 | 157.73 | Sonication is recommended. | [3] |
| DMF | 2 | - | - | [10] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | - | [10] |
| Ethanol | < 1 | - | Insoluble or slightly soluble. | [1][3] |
| Water | < 0.1 | - | Insoluble. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Varespladib Stock Solution in DMSO
-
Materials:
-
Varespladib powder
-
Anhydrous, molecular biology grade DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Equilibrate Varespladib powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of Varespladib into a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 50°C water bath for 5-10 minutes, followed by vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of Varespladib DMSO Stock for Cell-Based Assays
-
Objective: To prepare a working solution of Varespladib in cell culture medium with a final DMSO concentration of ≤ 0.5%.
-
Procedure:
-
Thaw a single-use aliquot of the concentrated Varespladib DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.
-
Directly add the calculated small volume of the DMSO stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Immediately mix the solution thoroughly by vortexing or repeated pipetting to prevent precipitation.
-
Apply the final working solution to your cells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving Varespladib in DMSO.
Caption: Varespladib's mechanism of action via sPLA2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Varespladib | Phospholipase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Varespladib In Vivo Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Varespladib in in vivo experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare Varespladib for in vivo administration?
A1: Varespladib (as a sodium salt) has been successfully dissolved in phosphate-buffered saline (PBS) for intravenous (IV) administration. For oral administration, its prodrug, Varespladib-methyl, is often used and can be dissolved in 8% (w/v) gum arabic. For subcutaneous injections, Varespladib has been dissolved in a bicarbonate/dextrose vehicle. A common challenge is solubility. Varespladib is soluble in DMSO at 60 mg/mL, and sonication can aid dissolution.[1] When preparing solutions, if the final solution is clear, it can be stored at 4°C for up to a week. However, if it forms a suspension, it is recommended to prepare it fresh for each use to ensure consistent dosing.
Q2: What is the stability of Varespladib in solution for experimental use?
A2: For optimal results, it is recommended to use freshly prepared solutions of Varespladib. While clear solutions may be stored for a short period, prolonged storage may lead to a loss of efficacy.[1] Stock solutions of Varespladib in DMSO can be stored at -20°C.[2] For in vivo experiments, preparing the final dilution in the appropriate vehicle (e.g., PBS, bicarbonate/dextrose) immediately before administration is the best practice to ensure stability and activity.
Q3: Are there any known off-target effects or toxicities of Varespladib in animal models?
A3: Varespladib has a well-established safety profile from numerous clinical trials in over 4,600 human subjects for indications other than snakebite, where it was generally well-tolerated.[2][3][4][5] In preclinical animal models for snakebite, Varespladib administered alone has not shown signs of toxicity.[6] One study in dogs reported hypersalivation during a constant rate infusion of Varespladib, which was managed with ondansetron.[7] Overall, adverse events in preclinical and clinical studies have been comparable to placebo groups, with no reports of allergic reactions.[4]
Q4: What is the primary mechanism of action of Varespladib?
A4: Varespladib is a potent inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[5] In the context of snakebite envenomation, it targets the sPLA2 toxins that are abundant in the venoms of most vipers and elapids. These toxins are responsible for a range of pathologies, including neurotoxicity, myotoxicity, hemolysis, and coagulopathy. Varespladib works by binding to a conserved active site on the sPLA2 enzyme, thereby neutralizing its enzymatic activity.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected therapeutic effect in my animal model.
This could be due to several factors related to the venom, the dose and timing of Varespladib administration, or the specific pathology being studied.
-
Venom Composition: The efficacy of Varespladib is directly related to the role of sPLA2 in the venom's toxicity. Venoms that are rich in other toxins, such as snake venom metalloproteinases (SVMPs), may cause pathologies like hemorrhage that are not effectively neutralized by Varespladib alone.[4] For example, Varespladib showed limited potency against venom-induced local hemorrhage in one study, suggesting the involvement of other toxins.[4]
-
sPLA2 Subtype: Varespladib may have different affinities for different sPLA2 subtypes. For instance, one study suggested that the lower efficacy against Naja atra (a type of cobra) venom might be due to a weaker binding affinity for Lys49-PLA2 subtypes, which are common in elapid venoms, compared to Asp49-PLA2 subtypes found in viperid venoms.[8]
-
Dose and Timing: The dose of Varespladib and the timing of its administration relative to envenomation are critical. Higher doses may be required for venoms with a lower sPLA2 content or for elapid venoms in general.[8] The recent BRAVO phase II clinical trial in humans did not meet its primary endpoint, but a promising signal was observed in patients who received treatment within 5 hours of the snakebite, highlighting the importance of early administration.[6][9]
-
Animal Model and Venom Species Variability: Efficacy can vary between different animal models and venom species. For example, in a mouse study, Varespladib was effective against the venoms of Oxyuranus scutellatus, Crotalus durissus terrificus, and Bungarus multicinctus, but not against Notechis scutatus venom under the tested conditions.[4]
Problem 2: My results are inconsistent between experiments.
Inconsistent results can often be traced back to the preparation and administration of Varespladib or the venom.
-
Solution Preparation: As mentioned in the FAQs, if your Varespladib solution is a suspension, it is crucial to prepare it fresh each time to ensure a consistent dose is administered.
-
Route of Administration: The route of administration (IV, oral, subcutaneous) will affect the pharmacokinetics of Varespladib. Ensure the chosen route is appropriate for your experimental question and is performed consistently.
-
Venom Variability: The composition and potency of snake venom can vary. Using a consistent and well-characterized source of venom is essential for reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on Varespladib.
Table 1: In Vivo Efficacy of Varespladib in Different Animal Models
| Animal Model | Venom Species | Varespladib Dose | Route of Administration | Outcome |
| Mouse | Micrurus fulvius | 4 mg/kg | Subcutaneous | 100% survival |
| Mouse | Vipera berus | 4 mg/kg | Subcutaneous | 100% survival |
| Mouse | Deinagkistrodon acutus | 4 mg/kg | Intramuscular | Inhibition of myonecrosis and hemorrhage[3] |
| Mouse | Bungarus multicinctus | 10-20 mg/kg | Intraperitoneal | Survival benefit |
| Rat | Micrurus fulvius | 4-8 mg/kg | Intravenous | 100% rescue, suppression of sPLA2 activity |
| Pig | Micrurus fulvius | 5 mg/kg (bolus) | Intravenous | 100% survival |
| Dog | Micrurus fulvius | 5 mg/kg (bolus) followed by 1 mg/kg/h CRI | Intravenous | Expedited recovery, no need for mechanical ventilation |
Table 2: Median Effective Dose (ED₅₀) of Varespladib Against Different Snake Venoms in Mice
| Venom Species | Challenge Dose (LD₅₀) | ED₅₀ (µg/g) |
| Deinagkistrodon acutus | 6x | 1.14 |
| Agkistrodon halys | 6x | 0.45 |
| Bungarus multicinctus | 2x | 15.23 |
| Naja atra | 2x | 22.09 |
Source: Adapted from Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation, 2018.[8]
Visualizations
Signaling Pathway
Caption: Varespladib inhibits the sPLA2 enzyme, blocking the release of arachidonic acid.
Experimental Workflow
Caption: A typical workflow for an in vivo Varespladib efficacy study.
Logical Relationship
Caption: Key factors influencing the in vivo efficacy of Varespladib.
References
- 1. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Varespladib PLA2 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Varespladib-mediated phospholipase A2 (PLA2) inhibition assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure consistent and reliable results.
Understanding Varespladib and PLA2 Inhibition
Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X.[1] Its mechanism of action involves disrupting the initial step of the arachidonic acid pathway, which is crucial in inflammatory processes.[1] Initially investigated for inflammatory diseases, Varespladib has shown significant promise as a broad-spectrum inhibitor of snake venom sPLA2s, making it a potential therapeutic agent for snakebite envenomation.[1][2][3][4] The inhibitor binds to a hydrophobic channel in the PLA2 enzyme, blocking the binding of fatty acids and thereby inhibiting the enzyme's activity.[1]
Signaling Pathway of sPLA2-mediated Inflammation and Varespladib Inhibition
Frequently Asked Questions (FAQs)
Q1: Which sPLA2 isoforms does Varespladib inhibit?
A1: Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X.[1]
Q2: What is the primary application of Varespladib in research?
A2: While initially explored for various inflammatory diseases, a significant amount of current research focuses on Varespladib's efficacy as a broad-spectrum inhibitor of snake venom sPLA2s for the treatment of snakebite envenomation.[1][2][3][4]
Q3: What is a typical solvent for Varespladib and how should it be stored?
A3: Varespladib is often dissolved in dimethyl sulfoxide (DMSO). To ensure stability and prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to a year. Use fresh DMSO, as it can absorb moisture, which may reduce the solubility of Varespladib.
Q4: Why is calcium concentration critical in sPLA2 assays?
A4: Secretory PLA2 enzymes are calcium-dependent for their catalytic activity. The calcium ion is essential for the proper binding of the substrate to the enzyme's active site. Therefore, maintaining an optimal and consistent calcium concentration in the assay buffer is crucial for reproducible results. The optimal concentration can vary depending on the specific sPLA2 isoform and substrate but is often in the millimolar range.
Q5: How does the physical state of the lipid substrate affect the assay?
A5: The aggregation state of the phospholipid substrate (e.g., micelles, vesicles) significantly impacts sPLA2 activity. The enzyme's catalytic efficiency is much higher on aggregated substrates than on monomeric phospholipids. Inconsistent substrate preparation can lead to variability in the size and structure of these aggregates, resulting in poor reproducibility. It is crucial to follow a standardized protocol for substrate preparation to ensure a consistent physical state.
Experimental Protocols
Chromogenic sPLA2 Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes a chromogenic substrate.
Materials:
-
Varespladib
-
Secretory PLA2 (sPLA2) enzyme (e.g., human recombinant or snake venom)
-
Chromogenic substrate: 4-nitro-3-octanoyloxy-benzoic acid
-
Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
-
DMSO (for dissolving Varespladib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 425 nm
Procedure:
-
Prepare Varespladib Stock Solution: Dissolve Varespladib in DMSO to create a high-concentration stock solution. Further dilute in assay buffer to achieve the desired final concentrations.
-
Prepare sPLA2 Solution: Dilute the sPLA2 enzyme in assay buffer to a concentration that yields a linear rate of reaction under the assay conditions.
-
Prepare Substrate Solution: Prepare a 3 mM solution of 4-nitro-3-octanoyloxy-benzoic acid in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate Varespladib dilution or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the diluted sPLA2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow Varespladib to bind to the enzyme.
-
-
Initiate the Reaction: Add 200 µL of the substrate solution to each well to start the reaction. The final volume in each well will be 240 µL.
-
Measure Absorbance: Immediately begin reading the absorbance at 425 nm every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each Varespladib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Varespladib concentration to determine the IC50 value.
-
Fluorescence-Based sPLA2 Inhibition Assay (General Protocol)
This protocol provides a general framework. Specific fluorescent substrates and optimal concentrations may vary.
Materials:
-
Varespladib
-
sPLA2 enzyme
-
Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorescent reporter)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, pH 8.0)
-
DMSO
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of Varespladib, sPLA2, and the fluorescent substrate as described for the chromogenic assay, using the appropriate assay buffer.
-
Assay Setup:
-
Add diluted Varespladib or vehicle control to the wells of a black 96-well plate.
-
Add the diluted sPLA2 enzyme solution to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.
-
-
Initiate the Reaction: Add the fluorescent substrate solution to each well.
-
Measure Fluorescence: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the data similarly to the chromogenic assay to determine the reaction rates and calculate the IC50 of Varespladib.
Experimental Workflow Diagram
Quantitative Data Summary
The inhibitory potency of Varespladib, typically expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the sPLA2 isoform, the source of the enzyme (e.g., species, snake venom), and the assay conditions.
| sPLA2 Target | Assay Type | IC50 Value |
| Human non-pancreatic sPLA2 (hnsPLA2) | Cell-free assay | 7 nM |
| Human sPLA2-IIA | Chromogenic assay | 9 nM |
| Rat serum sPLA2 | In vitro | 8.1 nM |
| Rabbit serum sPLA2 | In vitro | 5.0 nM |
| Guinea pig serum sPLA2 | In vitro | 3.2 nM |
| Human serum sPLA2 | In vitro | 6.2 nM |
| D. acutus snake venom PLA2 | In vitro | 0.0037 µg/µL |
| A. halys snake venom PLA2 | In vitro | 0.0016 µg/µL |
| N. atra snake venom PLA2 | In vitro | 0.063 µg/µL |
| B. multicinctus snake venom PLA2 | In vitro | 0.0032 µg/µL |
Note: The IC50 values presented are compiled from various studies and should be considered as reference points. Actual values may vary based on specific experimental conditions.
Troubleshooting Guide
Logical Troubleshooting Flowchart
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Substrate auto-hydrolysis | Prepare fresh substrate solution for each experiment. Test the stability of the substrate in the assay buffer without the enzyme. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Interfering substances in the sample | Run a sample blank (sample without enzyme) to check for intrinsic absorbance or fluorescence. Consider sample purification if interference is high. | |
| Low or No Signal | Inactive enzyme | Confirm the activity of the enzyme stock with a positive control inhibitor or by running the assay without any inhibitor. Store the enzyme under recommended conditions. |
| Suboptimal assay conditions | Optimize the pH, temperature, and calcium concentration for the specific sPLA2 isoform being used. | |
| Incorrect substrate concentration | Ensure the substrate concentration is appropriate for the enzyme. A concentration at or below the Michaelis-Menten constant (Km) is often used for inhibition studies. | |
| Insufficient incubation time | Ensure the reaction is allowed to proceed for a sufficient duration to generate a measurable signal. | |
| High Variability / Poor Reproducibility | Inconsistent substrate preparation | Standardize the protocol for substrate preparation to ensure a consistent physical state (e.g., sonication time, temperature). |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme. | |
| Temperature fluctuations | Maintain a constant and uniform temperature throughout the assay, including pre-incubation and measurement steps. | |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, or ensure the plate is properly sealed and incubated to minimize evaporation. | |
| Varespladib precipitation | Ensure Varespladib is fully dissolved in DMSO and that the final concentration of DMSO in the assay is consistent and does not cause precipitation. |
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 4. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
Varespladib Dosage Adjustment: A Technical Guide for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Varespladib dosage for various animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Troubleshooting Guide
Q1: We are observing limited efficacy of Varespladib in our mouse model of snake envenomation. What are the potential reasons and troubleshooting steps?
A1: Limited efficacy of Varespladib can stem from several factors. Here are some common causes and troubleshooting recommendations:
-
Inadequate Dosage: The optimal dose of Varespladib can vary significantly depending on the snake venom used and its sPLA2 content.[1] Review the literature for established effective doses against the specific or a similar venom. If data is unavailable, a dose-escalation study may be necessary. For some venoms, a higher dose of 20 mg/kg may be required to achieve protection.[2]
-
Route of Administration: The bioavailability and onset of action of Varespladib are dependent on the administration route. Intravenous (IV) administration provides immediate bioavailability and is often more effective in acute, lethal envenomation models.[3] Subcutaneous (SC) or oral administration (using the prodrug Varespladib-methyl) may have a delayed onset.[1][4] Consider the experimental timeline and the venom's speed of action when selecting the route.
-
Timing of Administration: For potent, rapidly acting neurotoxic venoms, the timing of Varespladib administration is critical. Delayed treatment may not be sufficient to reverse the toxic effects.[4] Administering Varespladib as soon as possible after envenomation is crucial. In some experimental models, pre-treatment with Varespladib has shown protective effects.[5][6]
-
Venom Composition: Varespladib is a specific inhibitor of secretory phospholipase A2 (sPLA2).[1][7][8] If the primary lethal components of the venom are not sPLA2s (e.g., some neurotoxins or metalloproteases), Varespladib alone may have limited efficacy.[1] It is essential to understand the toxin composition of the venom being studied.
Q2: Our rat model is showing signs of distress after Varespladib administration, even at doses reported to be safe. What could be the issue?
A2: While Varespladib is generally well-tolerated in animal models, adverse reactions can occur.[1][9] Here’s how to troubleshoot this issue:
-
Vehicle/Solvent Toxicity: The vehicle used to dissolve and administer Varespladib could be causing the adverse effects. Ensure the vehicle is appropriate for the route of administration and the animal model. Always run a vehicle-only control group to rule out solvent toxicity.
-
Rate of Infusion (for IV administration): A rapid IV infusion can sometimes lead to adverse cardiovascular effects. Consider slowing down the rate of infusion.
-
Underlying Health Status of Animals: Pre-existing health conditions in the animals can make them more susceptible to drug-related side effects. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Dose Miscalculation: Double-check all dosage calculations to rule out an accidental overdose.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Varespladib and Varespladib-methyl?
A1: Varespladib (LY315920) is the active pharmaceutical ingredient. Varespladib-methyl (LY333013) is an orally bioavailable prodrug of Varespladib.[1][4][9][10] After oral administration, Varespladib-methyl is converted into the active Varespladib.[9] This allows for oral dosing, which can be advantageous in certain experimental setups.[3]
Q2: How should Varespladib be prepared for administration?
A2: The preparation of Varespladib depends on the specific formulation and the intended route of administration. For in vivo studies, Varespladib sodium salt is often dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS) for parenteral administration. For oral administration, Varespladib-methyl is typically used. Always refer to the manufacturer's instructions or the methods section of relevant publications for specific preparation protocols.
Q3: Can Varespladib be used for venoms other than snake venom?
A3: Yes, Varespladib has shown efficacy against other venoms that contain sPLA2s. For instance, it has been shown to protect rodents from lethal doses of honeybee venom.[11] The effectiveness will depend on the presence and importance of sPLA2 in the venom's toxicity.
Q4: What is the mechanism of action of Varespladib?
A4: Varespladib is a potent and broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][7][8] sPLA2s are a major component of many snake venoms and are responsible for a variety of toxic effects, including neurotoxicity, myotoxicity, and coagulopathy.[1][7] Varespladib binds to the active site of sPLA2, inhibiting its enzymatic activity and thereby neutralizing its toxic effects.[8]
Varespladib Dosage in Animal Models
The following tables summarize Varespladib dosages used in various animal models as reported in the literature. It is crucial to note that these are starting points, and dose optimization may be necessary for specific experimental conditions.
Table 1: Varespladib (LY315920) Dosage
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Experimental Context | Reference(s) |
| Mouse | Intravenous (IV) | 4 - 10 | Snake envenomation (Vipera berus, Oxyuranus scutellatus) | [3][4] |
| Mouse | Subcutaneous (SC) | 4 - 20 | Snake envenomation (Vipera berus, Bungarus spp.) | [2][3] |
| Rat | Intravenous (IV) | 4 - 8 | Snake envenomation (Micrurus fulvius) | [3][5][6] |
| Rat | Intraperitoneal (IP) | 0.5 | Snake envenomation (Micrurus dumerilii carinicauda) | [1] |
| Pig | Intravenous (IV) | 5 | Snake envenomation (Micrurus fulvius) | [1] |
Table 2: Varespladib-methyl (LY333013) Dosage
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Experimental Context | Reference(s) |
| Mouse | Oral | 10 | Snake envenomation (Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus) | [1][4] |
| Pig | Oral | 1 - 2.5 | Snake envenomation (Micrurus fulvius) | [1] |
Experimental Protocols
Protocol 1: In Vivo Neutralization of Snake Venom Lethality in Mice
This protocol is a general guideline for assessing the efficacy of Varespladib in a mouse model of lethal envenomation.
-
Animals: Use healthy, adult mice (e.g., CD-1 or BALB/c) of a specific weight range (e.g., 18-20 g).
-
Venom Preparation: Reconstitute lyophilized snake venom in sterile saline to the desired concentration. The lethal dose (LD50) of the venom should be predetermined for the specific mouse strain and route of administration. For the experiment, a dose of 2-5x LD50 is typically used.
-
Varespladib Preparation: Prepare Varespladib or Varespladib-methyl in a suitable vehicle at the desired concentration.
-
Experimental Groups:
-
Group 1: Venom only (Control)
-
Group 2: Venom + Varespladib (Treatment)
-
Group 3: Varespladib only (Toxicity control)
-
Group 4: Vehicle only (Control)
-
-
Procedure:
-
Administer the venom to the mice via the desired route (e.g., subcutaneous or intramuscular injection).
-
At a predetermined time point (e.g., immediately after or at a specified delay), administer Varespladib or the vehicle via the chosen route (e.g., IV, SC, or oral).
-
Observe the animals for signs of toxicity and record the time of death for up to 24 or 48 hours.
-
-
Data Analysis: Compare the survival times and rates between the control and treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Protocol 2: In Vitro sPLA2 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of Varespladib against snake venom sPLA2.
-
Reagents:
-
Secretory phospholipase A2 (from snake venom)
-
Phospholipid substrate (e.g., 4-nitro-3-octanoyloxy-benzoic acid)
-
Assay buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl2, 100 mM NaCl, pH 8.0)
-
Varespladib
-
-
Procedure:
-
Prepare a series of dilutions of Varespladib.
-
In a 96-well plate, add the assay buffer, venom sPLA2, and different concentrations of Varespladib.
-
Pre-incubate the mixture for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the phospholipid substrate.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 425 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each Varespladib concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[12][13]
Visualizations
Caption: Mechanism of action of Varespladib as an sPLA2 inhibitor.
Caption: General experimental workflow for in vivo Varespladib efficacy studies.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varespladib (LY315920) rescued mice from fatal neurotoxicity caused by venoms of five major Asiatic kraits (Bungarus spp.) in an experimental envenoming and rescue model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ycmd.yale.edu [ycmd.yale.edu]
- 4. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Varespladib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 13. Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib Preclinical Studies: A Technical Support Center
Welcome to the technical support center for researchers utilizing Varespladib in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro sPLA2 inhibition assay with Varespladib is yielding inconsistent IC50 values. What are the potential causes and solutions?
A1: Inconsistent IC50 values for Varespladib in in vitro sPLA2 inhibition assays can arise from several factors. Here's a troubleshooting guide:
-
Varespladib Solubility: Varespladib exists in a free acid form, which is often solubilized in DMSO, and a sodium salt form (Varespladib-sodium), which is water-soluble.[1] Ensure you are using the appropriate solvent for your form of Varespladib and that it is fully dissolved before adding it to the assay. Incomplete solubilization can lead to lower effective concentrations and thus, variability in your results.
-
Assay Substrate and Conditions: The type of substrate used in your sPLA2 assay (e.g., egg yolk agar, radiolabeled E. coli, chromogenic substrates) can influence the results.[2] Ensure that the substrate concentration, pH, and calcium concentration in your buffer are optimal and consistent across all experiments. For instance, a modified egg yolk agar plate method can be a straightforward way to assess sPLA2 activity.[2]
-
Venom Composition: Snake venoms are complex mixtures of proteins, and the content of sPLA2 can vary significantly.[1] If you are using whole venom, lot-to-lot variability can be a source of inconsistency. Consider using purified sPLA2 for more standardized assays.
-
Incubation Times: Ensure consistent pre-incubation times of Varespladib with the enzyme before adding the substrate.
Q2: I am observing limited efficacy of Varespladib in my animal model, particularly against local tissue damage. Why might this be happening?
A2: This is a known limitation of Varespladib monotherapy in certain envenomation scenarios.
-
Complex Venom Composition: Many snake venoms, particularly from vipers, contain a variety of toxins, including metalloproteases, which are major contributors to local hemorrhage and tissue damage.[1] Varespladib, being a specific sPLA2 inhibitor, will not neutralize the effects of these other toxins.[1] In preclinical studies where venoms with low sPLA2 content are used, Varespladib has shown limited potency against local hemorrhage.[1]
-
Potential for Combination Therapy: For venoms that cause significant local tissue damage, a combination therapy approach may be more effective. Preclinical studies have explored the synergistic effects of Varespladib with metalloprotease inhibitors like marimastat.[1]
Q3: My in vivo results with Varespladib do not seem to correlate well with my in vitro sPLA2 inhibition data. What could explain this discrepancy?
A3: A disconnect between in vitro and in vivo results is a recognized challenge in Varespladib research.
-
Host Inflammatory Response: Varespladib was originally developed as an anti-inflammatory agent by inhibiting mammalian sPLA2.[1] Therefore, its in vivo efficacy may not solely be due to the direct inhibition of venom sPLA2. It may also be suppressing the host's inflammatory response to the venom, which contributes to the overall pathology.[3] This could explain why Varespladib can show in vivo protection even when in vitro inhibition of the venom's sPLA2 is weak.[3]
-
Pharmacokinetics and Toxicokinetics: A mismatch between the absorption, distribution, metabolism, and excretion (ADME) profile of Varespladib and the kinetics of the venom toxins can lead to a lack of efficacy in vivo.[4] The timing of Varespladib administration relative to the envenomation is a critical factor.[4]
Q4: I am seeing variability in the efficacy of Varespladib between different animal models. How do I interpret these results?
A4: The choice of animal model can significantly impact the observed efficacy of Varespladib.
-
Differential Susceptibility to Venoms: Different animal species (e.g., mice, rats, pigs) have varying susceptibilities to the same snake venom.[1] This can be due to physiological differences and variations in the interaction between venom toxins and host targets.
-
Translational Relevance: While rodent models are useful for initial screening, larger animal models like pigs may provide data that is more translatable to human clinical scenarios, especially for studying systemic effects like neurotoxicity and coagulopathy.[1][5] When interpreting your data, it is crucial to consider the specific strengths and limitations of your chosen animal model.
Q5: Are there any known cardiovascular side effects of Varespladib that I should be aware of in my preclinical studies?
A5: Yes, this is an important consideration. The VISTA-16 clinical trial, which investigated Varespladib for acute coronary syndrome, was terminated early due to a lack of efficacy and a potential for harm, specifically an increased risk of myocardial infarction.[6][7] While this was in a different clinical context, it highlights a potential for off-target cardiovascular effects. Researchers should carefully monitor cardiovascular parameters in their animal models, especially in long-term or high-dose studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Varespladib (IC50)
| Venom Source | Varespladib IC50 (µg/µL) | Reference |
| Deinagkistrodon acutus | 0.0037 | [2] |
| Agkistrodon halys | 0.0016 | [2] |
| Naja atra | 0.063 | [2] |
| Bungarus multicinctus | 0.0032 | [2] |
Table 2: In Vivo Efficacy of Varespladib (ED50) in Mice
| Venom Challenge | Varespladib ED50 (µg/g) | 95% Confidence Interval | Reference |
| Deinagkistrodon acutus | 1.14 | 0.86–1.50 | [2] |
| Agkistrodon halys | 0.45 | 0.33–0.62 | [2] |
| Bungarus multicinctus | 15.23 | 12.08–19.23 | [2] |
| Naja atra | 22.09 | 17.13–28.49 | [2] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay (Modified Egg Yolk Agar Plate Method)
This protocol is adapted from a method used to evaluate the inhibitory potential of Varespladib on snake venom PLA2.[2]
-
Prepare Egg Yolk Agar Plates:
-
Mix 1% agarose, 1% egg yolk, 10 mM CaCl2, and 10 mM KCl in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Pour the mixture into petri dishes and allow it to solidify.
-
-
Prepare Venom and Varespladib Solutions:
-
Reconstitute lyophilized snake venom in saline to a desired stock concentration.
-
Dissolve Varespladib in the appropriate solvent (e.g., DMSO for the free acid form) to create a stock solution. Prepare serial dilutions of Varespladib.
-
-
Assay Procedure:
-
Punch small wells into the agar plate.
-
In separate tubes, pre-incubate a fixed amount of snake venom with varying concentrations of Varespladib for 30 minutes at 37°C.
-
Add the venom-Varespladib mixtures to the wells in the agar plate.
-
Include a positive control (venom only) and a negative control (saline or solvent only).
-
Incubate the plates at 37°C for 12-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the transparent zone around each well, which indicates sPLA2 activity.
-
Calculate the percentage of inhibition for each Varespladib concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Varespladib concentration.
-
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Envenomation
This is a general protocol based on preclinical studies of Varespladib.[2][8]
-
Animals: Use an appropriate strain of mice (e.g., CD-1) of a specific age and weight range.
-
Venom and Varespladib Preparation:
-
Determine the lethal dose 50 (LD50) of the snake venom in your mouse model. For efficacy studies, a challenge dose of several multiples of the LD50 is often used.[2]
-
Prepare the appropriate formulation of Varespladib for the intended route of administration (e.g., dissolved in a vehicle for intravenous or intraperitoneal injection).
-
-
Experimental Groups:
-
Control Group: Mice injected with venom and the vehicle for Varespladib.
-
Treatment Group(s): Mice injected with venom and treated with one or more doses of Varespladib.
-
Sham Group: Mice injected with saline only.
-
-
Procedure:
-
Administer the venom via a relevant route (e.g., subcutaneous or intramuscular injection).
-
Administer Varespladib at a predetermined time point (e.g., pre-mixed with venom, immediately after, or at various time points post-envenomation) and via a specific route (e.g., intravenous, intraperitoneal).
-
-
Observation and Endpoints:
-
Monitor the mice for signs of toxicity (e.g., lethargy, paralysis, hemorrhage) and survival over a set period (e.g., 24-48 hours).[8]
-
Primary endpoints are typically survival time and overall survival percentage.
-
Secondary endpoints can include assessment of local tissue damage (e.g., measuring the area of hemorrhage), myotoxicity (e.g., measuring serum creatine kinase levels), and other relevant physiological parameters.
-
-
Data Analysis:
-
Calculate the median effective dose (ED50) of Varespladib, which is the dose that protects 50% of the animals from the lethal effects of the venom.
-
Use statistical methods such as Kaplan-Meier survival analysis to compare survival curves between groups.
-
Visualizations
Caption: Varespladib inhibits sPLA2, a key enzyme in the arachidonic acid pathway.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome: The VISTA-16 Randomized Clinical Trial - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. ycmd.yale.edu [ycmd.yale.edu]
Varespladib Technical Support Center: Best Practices for Storage, Handling, and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of Varespladib.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for Varespladib?
Proper storage of Varespladib is crucial for maintaining its stability and efficacy. The recommended storage conditions vary depending on the form of the compound and the duration of storage.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Long-term (up to 3 years)[1][2] | Desiccated[3] |
| 0°C | Short-term | Desiccated[3] | |
| In Solvent | -80°C | Up to 6 months[4] | Sealed, away from moisture[4] |
| -20°C | Up to 1 month[4] | Sealed, away from moisture[4] | |
| Sodium Salt | 4°C | --- | Sealed storage, away from moisture[4] |
2. What are the best practices for handling Varespladib in the laboratory?
To ensure safety and prevent contamination, the following handling procedures are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area to minimize inhalation of dust or aerosols.[1][5]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Avoid Dust Formation: Minimize the generation of dust when handling the powder form.[1]
-
Emergency Procedures: Be familiar with emergency procedures for spills, leaks, or exposure. An accessible safety shower and eye wash station should be available.[1][4]
3. How should I prepare Varespladib solutions for my experiments?
Varespladib has limited solubility. The following protocols can be used for preparing solutions for in vitro and in vivo studies.
For in vitro experiments:
Varespladib is slightly soluble in DMSO and Methanol.[6] To prepare a stock solution, dissolve Varespladib in fresh, anhydrous DMSO.[2] Warming the solution in a 50°C water bath and ultrasonication can aid dissolution.[2] Note that moisture-absorbing DMSO can reduce solubility.[2]
For in vivo experiments:
A common vehicle for in vivo administration involves a multi-step process:
-
Prepare a stock solution of Varespladib in DMSO.
-
For a 1 mL working solution, take a specific volume of the DMSO stock and add it to PEG300, mixing until clear.
-
Add Tween80 to the mixture and mix until clear.
-
Finally, add ddH2O to reach the final volume. It is recommended to use the mixed solution immediately for optimal results.[2]
4. What are some common troubleshooting issues I might encounter?
-
Precipitation in solution: If you observe precipitation, especially in aqueous dilutions, it may be due to the low aqueous solubility of Varespladib. Try increasing the proportion of organic solvent or using a different vehicle. For stock solutions in DMSO, gentle warming and sonication can help redissolve the compound.[2]
-
Inconsistent experimental results: This could be due to improper storage leading to degradation, or issues with solution preparation. Always use fresh stock solutions and ensure the compound is fully dissolved. The presence of DMSO in in vitro studies can have its own biological effects, so appropriate vehicle controls are crucial.[7]
Experimental Protocols
Inhibition of Secretory Phospholipase A2 (sPLA2) Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of Varespladib on sPLA2 activity, a common application given its mechanism of action.
References
- 1. Varespladib|172732-68-2|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Varespladib Methyl; CAS No:172733-08-3; LY3333013 [aobious.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Varespladib Impurity 2 | CAS NO: 172732-80-8 | In Stock [aquigenbio.com]
- 6. VARESPLADIB - Safety Data Sheet [chemicalbook.com]
- 7. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Varespladib experiments
Welcome to the Varespladib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results and troubleshooting experiments involving Varespladib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Varespladib?
Varespladib is an inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2] By inhibiting these enzymes, Varespladib disrupts the first step of the arachidonic acid pathway, which is crucial for the inflammatory response.[1] In the context of snakebite envenomation, it directly inhibits the sPLA2 toxins present in the venom of most venomous snakes, which are responsible for a range of toxic effects including myotoxicity, neurotoxicity, and coagulopathy.[1][3][4]
Q2: I am observing lower than expected efficacy of Varespladib in my in vivo model of inflammation. What could be the reason?
Several factors could contribute to lower-than-expected efficacy in non-snakebite inflammatory models. Historically, Varespladib was investigated for conditions like acute coronary syndrome and sepsis but failed to show adequate efficacy in clinical trials.[1][3] This suggests that the specific sPLA2 isoforms targeted by Varespladib may not be the primary drivers of pathology in all inflammatory conditions.
For troubleshooting, consider the following:
-
Timing of Administration: The therapeutic window for Varespladib may be narrow. In the BRAVO clinical trial for snakebite envenoming, a benefit was observed in the subgroup of patients who received the drug within 5 hours of the bite.[5][6][7]
-
Model System: The contribution of sPLA2 to the pathophysiology of your specific animal model may be less significant than anticipated.
-
Dosage: Ensure the dosage is appropriate for the model system. Preclinical studies in snakebite models have used varying doses, often in the range of 4 to 8 mg/kg.[2]
Q3: My results show Varespladib has a much higher potency against snake venom sPLA2 compared to mammalian sPLA2. Is this expected?
Yes, this is a documented and surprising observation. The IC50 of Varespladib and its prodrug, methyl-varespladib, for a wide array of snake venoms is significantly lower than the values reported for the inhibition of mammalian, including human, sPLA2. This high potency against venom sPLA2 is a key reason for its development as a snakebite antidote.
Troubleshooting Guides
Issue 1: Inconsistent results in sPLA2 inhibition assays.
This could be due to several factors related to the assay setup.
| Potential Cause | Troubleshooting Step |
| Substrate Quality | Ensure the phospholipid substrate is of high quality and has not degraded. Prepare fresh substrate solutions for each experiment. |
| Assay Buffer Composition | The concentration of Ca2+, which is essential for sPLA2 activity, should be optimized. pH and ionic strength of the buffer can also influence enzyme activity. |
| Enzyme Source and Purity | If using purified sPLA2, verify its activity and purity. If using crude venom, be aware of the variability in sPLA2 content between different venom batches and species.[2] |
| Incubation Time and Temperature | Optimize incubation time and temperature to ensure the reaction is in the linear range. |
Issue 2: Unexpected effects on coagulation parameters.
Varespladib has been shown to neutralize both anticoagulant and, to a lesser extent, procoagulant activities of snake venoms.[4][8][9][10]
| Observation | Potential Explanation | Recommendation |
| Inhibition of Anticoagulation | This is an expected effect. Varespladib effectively inhibits sPLA2 toxins that are responsible for anticoagulant effects.[4][8][9][10] | Quantify the extent of neutralization using standard coagulation assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT). |
| Partial Inhibition of Procoagulation | Some studies have found evidence that Varespladib can partially abrogate procoagulant venom effects caused by different toxin families, not just sPLA2.[4][9][10] | Further investigate the specific venom components responsible for the procoagulant effect and their interaction with Varespladib. |
| No Effect on Coagulation | In some contexts, particularly with venoms where coagulopathy is not primarily driven by sPLA2, Varespladib may have limited or no effect.[11] | Characterize the dominant pro- or anticoagulant toxins in your venom of interest. |
Data Presentation
Table 1: Varespladib IC50 Values for sPLA2 Inhibition from Various Snake Venoms
| Snake Species | Venom Type | Varespladib IC50 (nM) | Methyl-Varespladib IC50 (nM) |
| Micrurus fulvius (Eastern Coral Snake) | Elapid | 0.8 | 1.5 |
| Vipera berus (Common European Adder) | Viperid | 1.2 | 2.1 |
| Daboia russelii (Russell's Viper) | Viperid | ~0.5 | Not Reported |
| Crotalus durissus terrificus (South American Rattlesnake) | Viperid | ~5.5 | Not Reported |
| Naja nigricollis (Black-necked Spitting Cobra) | Elapid | Not effectively inhibited at top dose | Not effectively inhibited at top dose |
| Data compiled from multiple preclinical studies.[12][13] Note that IC50 values can vary depending on the specific assay conditions. |
Table 2: Summary of BRAVO Phase II Clinical Trial Results
| Outcome | Varespladib Group | Placebo Group | p-value |
| Primary Endpoint: Mean Snakebite Severity Score (SSS) Improvement (6 & 9 hours) | 1.1 | 1.5 | 0.13[5] |
| Subgroup (Treated <5 hours): Mean SSS Improvement (6 & 9 hours) | 1.6 | 1.1 | 0.03 (interaction test)[5] |
| Complete Recovery (SSS=0) at Day 28 (All Patients) | 49% | 27% | Not Reported |
| Complete Recovery (SSS=0) at Day 28 (Treated <5 hours) | 58% | 27% | Not Reported[5][14] |
| The BRAVO trial evaluated the efficacy and safety of oral varespladib in patients with snakebite envenoming.[5][6][7][14] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is a generalized method based on commonly used chromogenic assays for measuring sPLA2 activity and its inhibition.
-
Reagents:
-
Purified sPLA2 enzyme or crude snake venom.
-
Varespladib stock solution (in DMSO).
-
Chromogenic sPLA2 substrate (e.g., diheptanoyl thio-PC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 7.5).
-
DTNB (Ellman's reagent).
-
-
Procedure:
-
Prepare serial dilutions of Varespladib in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the sPLA2 enzyme or venom to each well.
-
Add the Varespladib dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Add DTNB to the wells. The hydrolysis of the substrate by sPLA2 will produce a thiol that reacts with DTNB to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader.
-
Calculate the rate of reaction for each Varespladib concentration.
-
Plot the reaction rate against the Varespladib concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Varespladib inhibits sPLA2, blocking the release of arachidonic acid.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 4. research.vu.nl [research.vu.nl]
- 5. gh.bmj.com [gh.bmj.com]
- 6. Ophirex Publishes Varespladib Phase 2 Data in BMJ Global Health — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. Ophirex Reports Phase 2 Data on Varespladib for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ycmd.yale.edu [ycmd.yale.edu]
- 13. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]
- 14. gh.bmj.com [gh.bmj.com]
Refining Varespladib administration routes for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib and its oral prodrug, Varespladib-methyl. The information is designed to address specific issues encountered during experimental work and to aid in refining administration routes for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of Varespladib used in research?
A1: Varespladib is primarily available in two forms:
-
Varespladib (LY315920): The active pharmaceutical ingredient (API), typically a sodium salt, suitable for intravenous (IV) administration.[1][2]
-
Varespladib-methyl (LY333013): An orally bioavailable methyl ester prodrug of Varespladib.[3][4] After oral ingestion, it is metabolized into the active Varespladib.[4]
Q2: What is the mechanism of action for Varespladib?
A2: Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIA, V, and X.[3][5][6] By blocking sPLA2, Varespladib disrupts the first step of the arachidonic acid pathway, which is critical for the production of inflammatory mediators like prostaglandins and leukotrienes.[3][7][8] In the context of snakebite envenoming, it directly inhibits the sPLA2 toxins that are present in over 95% of snake venoms and are responsible for toxicities such as neurotoxicity, myotoxicity, and coagulopathy.[1][9]
Q3: What is the primary application of Varespladib in current research?
A3: While initially investigated for inflammatory conditions like acute coronary syndrome, Varespladib's development for these indications was halted.[3][5] Since 2016, research has pivoted to its use as a broad-spectrum inhibitor of snake venom sPLA2s, showing significant promise as a treatment for snakebite envenoming.[1][3] It has been granted orphan drug status by the FDA for this indication.[3]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of Varespladib During Formulation
Q: My Varespladib solution is cloudy or forms a precipitate. How can I ensure it is properly dissolved for my experiment?
A: Solubility issues often arise from using the incorrect vehicle for the specific form of the drug.
-
For Varespladib (LY315920): As a sodium salt, it is generally soluble in aqueous solutions like phosphate-buffered saline (PBS) for intravenous (IV) or subcutaneous (SC) administration. If you encounter issues, ensure the pH of your vehicle is appropriate and consider fresh preparation before each use.
-
For Varespladib-methyl (LY333013): This oral prodrug is more lipophilic. For oral gavage in animal studies, it may need to be formulated as a suspension or in a vehicle containing co-solvents. An elixir formulation has been noted for fast absorption.[4]
-
General Tip: Always refer to the manufacturer's specific instructions for solubility. For custom formulations, performing a small-scale solubility test before preparing the bulk solution is recommended.
Issue 2: Inconsistent or Weak Inhibition in In Vitro sPLA2 Assays
Q: I am seeing variable or lower-than-expected potency (high IC50) in my in vitro sPLA2 inhibition assays. What could be the cause?
A: Several factors can affect the performance of in vitro sPLA2 assays.
-
Enzyme Source and Purity: The activity and stability of sPLA2 can vary. Ensure the enzyme is from a reliable source and has been stored correctly.
-
Substrate Quality: The phospholipid substrate is critical. Use a high-quality substrate and ensure it forms uniform micelles or vesicles in the assay buffer. The physical state of the substrate can significantly impact enzyme kinetics.[10]
-
Assay Conditions: Factors like pH, temperature, and the concentration of calcium (Ca2+), a required cofactor for sPLA2, must be optimized and consistent across experiments.
-
Varespladib Concentration: Varespladib is a potent inhibitor with IC50 values often in the picomolar to nanomolar range against snake venom sPLA2s.[1][4][11] Ensure your serial dilutions are accurate and cover a sufficiently low concentration range.
-
Protocol Adherence: Minor deviations in incubation times or reagent additions can lead to significant variability.
Issue 3: Lack of Efficacy in In Vivo Animal Models
Q: Varespladib is not producing the expected therapeutic effect in my animal model of snakebite envenoming. What should I troubleshoot?
A: In vivo efficacy depends on the interplay between the administration route, dose, timing, and the specific venom used.
-
Route of Administration:
-
Intravenous (IV) Varespladib: Provides immediate bioavailability and is ideal for rescue experiments after envenoming has occurred.[4][12] It is the most direct route to achieve therapeutic plasma concentrations rapidly.
-
Oral Varespladib-methyl: As a prodrug, it requires absorption and metabolic conversion to the active Varespladib, resulting in a delayed onset of action.[4] However, it is highly effective and relevant for modeling pre-hospital or field treatment.[2][4] The Cmax is typically reached in about 90 minutes in humans.[13]
-
Subcutaneous (SC) Varespladib: This route has also been shown to be effective but will have different absorption kinetics compared to IV or oral administration.[4][12]
-
-
Timing of Administration: The time between venom injection and Varespladib administration is critical. Efficacy is generally higher when the drug is given sooner. However, studies have shown that Varespladib can be effective even when administered after significant delays and the onset of neurotoxic signs.[2][14][15]
-
Dosage: Doses used in preclinical models vary. Ensure your dose is appropriate for the animal species and the severity of the envenoming challenge. See the data tables below for examples.
-
Venom Composition: While Varespladib is a broad-spectrum sPLA2 inhibitor, some snake venoms contain other potent toxins (e.g., metalloproteases, three-finger toxins) that are not targeted by Varespladib.[1] In such cases, Varespladib may inhibit sPLA2-mediated effects (like neurotoxicity or coagulopathy) but not the entire spectrum of venom toxicity.[1]
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Varespladib Against Various sPLA2s
| Venom/Enzyme Source | Varespladib IC50 | Varespladib-methyl IC50 | Reference |
|---|---|---|---|
| Vipera berus (Common European Adder) | 0.003 µM | 0.012 µM | [4] |
| Micrurus fulvius (Eastern Coral Snake) | 0.0003 µM | 0.002 µM | [4] |
| Daboia russelii (Russell's Viper) | ~500 pM | Not Reported | [11] |
| Crotalus durissus terrificus | ~5.5 nM | Not Reported | [11] |
| Human sPLA2-IIA | 6.2 nM | Not Reported | [5] |
| Protobothrops mucrosquamatus | 101.3 nM | Not Reported | [1] |
| 28 Medically Important Venoms (Range) | Pico- to Nanomolar | Pico- to Nanomolar |[1] |
Table 2: Preclinical In Vivo Administration Routes and Doses
| Animal Model | Administration Route | Compound | Dose | Outcome/Context | Reference |
|---|---|---|---|---|---|
| Mouse | Subcutaneous (SC) | Varespladib | 4 mg/kg | Protected against lethal dose of Vipera berus venom | [12] |
| Mouse | Intravenous (IV) | Varespladib | 8 mg/kg | Rescued from lethal dose of Vipera berus venom | [4] |
| Mouse | Oral | Varespladib-methyl | 10 mg/kg | Survived 24h after O. scutellatus envenoming | [2][16] |
| Rat | Intravenous (IV) | Varespladib | 8 mg/kg | Rescued from lethal dose of M. fulvius venom | [12] |
| Pig | Intravenous (IV) | Varespladib | 5 mg/kg bolus | Survived lethal M. fulvius envenoming | [2] |
| Pig | Oral | Varespladib-methyl | 2.5 mg/kg (q6h) | Survived lethal M. fulvius envenoming | [2] |
| Pig | IV or Oral | Varespladib / -methyl | Various | Reversed severe neurotoxicity from O. scutellatus venom |[14][17] |
Experimental Protocols
Protocol 1: General In Vitro sPLA2 Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Prepare a stock solution of the sPLA2 enzyme in assay buffer.
-
Prepare a stock solution of the phospholipid substrate (e.g., diheptanoyl-thio-phosphatidylcholine).
-
Prepare serial dilutions of Varespladib in the assay buffer, ranging from micromolar to picomolar concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each Varespladib dilution or vehicle control to respective wells.
-
Add 20 µL of the sPLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 200 µL of the substrate solution to all wells.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each Varespladib concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the Varespladib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Model (Snakebite - Mouse)
-
Animal Preparation:
-
Acclimatize adult mice (e.g., C57BL/6 or CD-1) for at least one week before the experiment. Ensure compliance with all institutional animal care and use guidelines.
-
-
Envenoming:
-
Inject a predetermined lethal dose (e.g., 3x LD50) of snake venom subcutaneously (s.c.) into the flank or dorsal region of the mouse.
-
-
Treatment Administration:
-
Rescue Scenario (IV): At a specified time post-envenomation (e.g., 5, 15, or 30 minutes), administer Varespladib (e.g., 10 mg/kg) intravenously via the tail vein.[16][18]
-
Pre-treatment/Oral Scenario: Administer Varespladib-methyl (e.g., 10 mg/kg) orally via gavage at a specified time before or immediately after venom injection.[2][16]
-
Control Group: Administer the vehicle used for the drug via the same route.
-
-
Monitoring and Endpoints:
-
Observe the animals continuously for the first few hours and then at regular intervals for at least 24 hours.
-
Primary Endpoint: Survival time over the observation period (e.g., 24 hours).
-
Secondary Endpoints: Record clinical signs of neurotoxicity (e.g., paralysis, respiratory distress), myotoxicity (e.g., local tissue damage), or hemorrhage.[15]
-
-
Data Analysis:
-
Use Kaplan-Meier survival curves to compare survival rates between treated and control groups.
-
Analyze differences in clinical scores or other quantitative measures using appropriate statistical tests.
-
Visualizations
Signaling and Experimental Workflows
Caption: Varespladib inhibits sPLA2, blocking arachidonic acid release and inflammation.
Caption: Workflow for an in vivo snakebite envenoming efficacy study.
Caption: Decision tree for selecting the optimal Varespladib administration route.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. oatext.com [oatext.com]
- 9. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]
- 12. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oral and IV Varespladib Rescue Experiments in Juvenile Pigs with Weakness Induced by Australian and Papuan Oxyuranus scutellatus Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Oral and IV Varespladib Rescue Experiments in Juvenile Pigs with Weakness Induced by Australian and Papuan Oxyuranus scutellatus Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Varespladib vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib. The focus is on controlling for the effects of common vehicles used to dissolve and administer this sPLA2 inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when working with Varespladib?
Q2: What are the most common vehicles for Varespladib, and what are their known effects?
A2: The choice of vehicle depends on the experimental model (in vitro vs. in vivo) and the route of administration. The three most common vehicles for Varespladib are:
-
Dimethyl Sulfoxide (DMSO): Primarily used for in vitro experiments. It is a powerful solvent but can have significant biological effects, including altering cell growth, inducing differentiation, and exhibiting anti-inflammatory and antioxidant properties. High concentrations can be cytotoxic.
-
2-hydroxypropyl-β-cyclodextrin (HPβCD): A cyclic oligosaccharide used to increase the solubility of hydrophobic drugs for both in vitro and in vivo applications. HPβCD can affect cellular cholesterol homeostasis, induce autophagy, and at high doses, may have side effects such as hearing loss.
-
Intralipid: A fat emulsion used for intravenous administration of lipophilic drugs like Varespladib in in vivo studies. Intralipid can cause hypersensitivity reactions and has been shown to modulate immune responses, including the production of pro-inflammatory cytokines.[2][3]
Q3: How do I choose the right vehicle for my experiment?
A3: The selection of the appropriate vehicle should be guided by the following considerations:
-
Experimental System: For cell culture (in vitro) experiments, DMSO is a common choice due to its high solubilizing capacity. However, the final concentration must be kept very low (ideally ≤0.1%) to minimize off-target effects. For animal (in vivo) studies, HPβCD and Intralipid are more suitable for systemic administration.
-
Route of Administration: For oral administration in preclinical models, Varespladib-methyl, the orally bioavailable prodrug of Varespladib, is often used and can be formulated in simple aqueous vehicles like 0.5% carboxymethylcellulose.[4][5][6] For intravenous injections, Varespladib can be formulated with HPβCD or Intralipid.
-
Study Endpoint: Consider if the vehicle itself might interfere with the endpoint you are measuring. For example, if you are studying inflammation, the pro-inflammatory effects of Intralipid need to be carefully controlled for.[2][3]
Q4: How can I minimize the impact of vehicle effects on my experimental results?
A4: Besides including a dedicated vehicle control group, you can minimize vehicle effects by:
-
Using the lowest effective concentration: For vehicles like DMSO, perform a dose-response curve to determine the highest concentration that does not affect cell viability or the signaling pathways under investigation.
-
Ensuring consistency: Use the same batch and concentration of the vehicle across all experimental groups.
-
Proper randomization and blinding: These experimental practices help to reduce bias in the study.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in the Vehicle Control Group
-
Problem: High variability or unexpected biological activity in the vehicle-only group.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle Purity and Stability: Ensure the vehicle is of high purity and has not degraded. Use fresh solutions whenever possible. For DMSO, use anhydrous grade and store it properly to prevent water absorption, which can affect its properties.
-
Inconsistent Preparation: Standardize the vehicle preparation protocol. Ensure thorough mixing and consistent final concentrations across all experiments.
-
Contamination: Filter-sterilize vehicle solutions for cell culture experiments to prevent microbial contamination.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to vehicles.[5] It's crucial to determine the tolerance of your specific cell line to the chosen vehicle.
-
Issue 2: Difficulty Dissolving Varespladib in the Chosen Vehicle
-
Problem: Varespladib does not fully dissolve, leading to inaccurate dosing.
-
Possible Causes & Troubleshooting Steps:
-
Incorrect Solvent or Concentration: Varespladib is practically insoluble in water. For in vitro work, start by dissolving Varespladib in 100% DMSO to make a high-concentration stock solution before further dilution in culture media.
-
Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous medium, precipitation can occur. To avoid this, add the DMSO stock dropwise while vortexing the aqueous solution.
-
Insufficient Mixing for HPβCD: When preparing Varespladib-HPβCD complexes, ensure adequate stirring time and, if necessary, gentle warming to facilitate the formation of the inclusion complex.
-
Improper Emulsification for Intralipid: Incorporating a hydrophobic drug into a lipid emulsion requires a specific procedure to ensure stability. Sonication or high-shear homogenization may be necessary.
-
Issue 3: Vehicle Control Shows Similar Effects to the Varespladib-Treated Group
-
Problem: The vehicle control group exhibits a biological response that mimics the expected effect of Varespladib, making it difficult to assess the drug's true activity.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle Concentration is Too High: This is a common issue with DMSO. Reduce the final concentration of DMSO in your experiments. A concentration of 0.1% or lower is generally recommended for cell culture studies.[7]
-
Vehicle Directly Affects the Target Pathway: The vehicle may have a direct effect on the sPLA2 pathway or downstream signaling. For example, some vehicles can have anti-inflammatory effects. In this case, consider switching to a different vehicle with a different mechanism of action.
-
Synergistic or Antagonistic Interaction: The vehicle and Varespladib may interact. While a vehicle control accounts for the vehicle's independent effects, it does not rule out interactions. This is a complex issue that may require further investigation into the mechanism of the vehicle's action.
-
Data on Vehicle Effects
The following tables summarize quantitative data on the biological effects of common Varespladib vehicles.
Table 1: Effects of DMSO on Cell Viability
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability | Citation |
| Human Apical Papilla Cells | 0.1% - 0.5% | Up to 7 days | No significant reduction | [8] |
| 1% | 72 hours | Significant reduction | [8] | |
| 5% - 10% | 24 - 48 hours | Cytotoxic | [8] | |
| Human Fibroblast-like Synoviocytes | <0.05% | 24 hours | Considered safe | [9] |
| 0.5% | 24 hours | ~25% cell death | [9] | |
| >5% | 24 hours | Induces apoptosis | [9] |
Table 2: Effects of HPβCD on Cellular Processes
| Cellular Process | Cell Line | HPβCD Concentration | Effect | Citation |
| Cell Growth | MCF-7, MDA-MB-231 | 10 mM | ~50% growth inhibition | |
| Cholesterol Depletion | Leukemic cells | Varies | Reduces intracellular cholesterol | |
| Autophagy | - | Varies | Induces TFEB-mediated autophagy |
Table 3: Effects of Intralipid on Inflammatory Markers in Humans
| Cytokine/Chemokine | Effect of Intralipid Infusion | Citation |
| CCL2, CCL3, CXCL8 | Increased plasma levels | [2][3] |
| GM-CSF, G-CSF | Increased plasma levels | [2][3] |
| IL-6, IL-21, TNF | Increased plasma levels | [2][3] |
| VEGF | Increased plasma levels | [3] |
Experimental Protocols
Protocol 1: Preparation of Varespladib for In Vitro Experiments using DMSO
-
Prepare a 10 mM stock solution of Varespladib in 100% DMSO.
-
Weigh the required amount of Varespladib powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the Varespladib is completely dissolved.
-
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in cell culture medium.
-
To minimize precipitation, add the stock solution dropwise to the medium while gently vortexing.
-
Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%.[7]
-
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the culture medium without Varespladib.
Protocol 2: Preparation of Varespladib-HPβCD Inclusion Complex for In Vivo Experiments
-
Determine the appropriate molar ratio of Varespladib to HPβCD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Dissolve the required amount of HPβCD in sterile water or saline.
-
Add the Varespladib powder to the HPβCD solution while stirring continuously.
-
Knead the mixture thoroughly. This can be done by stirring vigorously at room temperature for an extended period (e.g., 24-48 hours) or by using a combination of stirring and gentle heating (e.g., to 40-50°C) to facilitate complex formation.
-
Once a clear solution is obtained, it can be sterile-filtered for administration.
-
Prepare a vehicle control solution containing the same concentration of HPβCD in the same solvent.
Protocol 3: Preparation of Varespladib in Intralipid for Intravenous Administration
-
Obtain a sterile commercial Intralipid emulsion (e.g., 20%).
-
Dissolve Varespladib in a small amount of a co-solvent in which it is highly soluble (e.g., absolute ethanol or DMSO). The volume of the co-solvent should be kept to a minimum.
-
Slowly add the Varespladib solution to the Intralipid emulsion while stirring or sonicating. This should be done under aseptic conditions.
-
Continue to mix until a homogenous emulsion is formed. The final concentration of the co-solvent should be very low to avoid toxicity.
-
The final formulation should be visually inspected for any signs of phase separation or precipitation before administration.
-
Prepare a vehicle control by adding the same amount of the co-solvent to the Intralipid emulsion.
Signaling Pathway and Experimental Workflow Diagrams
Varespladib inhibits sPLA2, blocking the release of arachidonic acid.
Workflow for using vehicle controls to isolate the effects of Varespladib.
The observed effect of Varespladib is a combination of its true effect and the vehicle's effect.
References
- 1. quora.com [quora.com]
- 2. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gh.bmj.com [gh.bmj.com]
- 6. Varespladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. us.haynes.com [us.haynes.com]
- 9. researchgate.net [researchgate.net]
Optimizing incubation times for Varespladib in enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting enzymatic assays involving Varespladib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Varespladib?
A1: Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1] It functions as an anti-inflammatory agent by blocking the first step in the arachidonic acid pathway.[1][2] Varespladib binds to a hydrophobic channel within the sPLA2 enzyme. This binding action prevents the substrate, fatty acids, from accessing the active site, which in turn inhibits the allosteric activation of the enzyme and its catalytic activity.
Q2: What is the primary application of Varespladib in research?
A2: Initially investigated for inflammatory diseases, the primary research application of Varespladib has shifted towards its use as a broad-spectrum inhibitor of snake venom sPLA2s.[1] Since sPLA2 is a key toxic component in the venom of approximately 95% of venomous snakes, Varespladib is being explored as a potential treatment for snakebite envenoming.[3]
Q3: What is a typical incubation time for a Varespladib enzymatic assay?
A3: Based on various published protocols, a standard pre-incubation time for Varespladib with the sPLA2 enzyme before adding the substrate is 30 minutes at 37°C. The subsequent reaction with the substrate is also often carried out for 30-60 minutes at 37°C. However, the optimal incubation time can vary depending on the specific sPLA2 isoform, substrate concentration, and overall assay conditions.
Q4: How should I prepare a Varespladib stock solution?
A4: Varespladib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 2.56 mg/mL stock solution can be prepared in DMSO.[4] It is crucial to ensure the DMSO is fresh and moisture-free, as absorbed moisture can reduce the solubility of Varespladib.[5] For final assay conditions, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on enzyme activity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low enzyme inhibition | Incorrect Varespladib concentration: The inhibitor concentration may be too low to effectively inhibit the enzyme. | Prepare fresh serial dilutions of Varespladib and perform a dose-response curve to determine the IC50 value. Ensure accurate pipetting of small volumes. |
| Degraded Varespladib: The inhibitor may have degraded due to improper storage. | Use a fresh aliquot of Varespladib. Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. | |
| Inappropriate incubation time: The pre-incubation time of Varespladib with the enzyme may be insufficient. | Increase the pre-incubation time to allow for adequate binding of the inhibitor to the enzyme. Test a range of pre-incubation times (e.g., 15, 30, 60 minutes). | |
| Inconsistent or variable results | Improper mixing: Inadequate mixing of reagents can lead to non-uniform reactions. | Ensure all components are thoroughly mixed by gentle vortexing or pipetting before and during incubations. |
| Temperature fluctuations: Variations in incubation temperature can affect enzyme kinetics. | Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the assay.[7] | |
| Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting steps.[8] | |
| High background signal | Substrate instability: The substrate may be hydrolyzing spontaneously. | Run a control well without the enzyme to measure the rate of non-enzymatic substrate degradation. If high, consider using a more stable substrate or adjusting buffer conditions. |
| Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Assay not working at all | Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for the enzyme. | Verify the pH of the assay buffer and ensure it is within the optimal range for the specific sPLA2 being used. Check for the required cofactors (e.g., Ca2+). |
| Inactive enzyme: The sPLA2 enzyme may have lost its activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. Include a positive control with a known active enzyme to validate the assay setup.[7] |
Experimental Protocols
Determining the IC50 of Varespladib for sPLA2 Inhibition
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of Varespladib against a specific sPLA2 enzyme using a colorimetric assay.
Materials:
-
Varespladib
-
sPLA2 enzyme (e.g., from snake venom or recombinant)
-
sPLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)[9]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Varespladib Stock Solution: Dissolve Varespladib in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the Varespladib stock solution in assay buffer to achieve a range of concentrations (e.g., 100 µM to 0.01 nM).
-
Enzyme Preparation: Dilute the sPLA2 enzyme in assay buffer to the desired working concentration.
-
Pre-incubation: In a 96-well plate, add 20 µL of each Varespladib dilution to respective wells. Add 60 µL of the diluted sPLA2 enzyme solution to each well. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Prepare the sPLA2 substrate solution in assay buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 425 nm for 4-nitro-3-(octanoyloxy)benzoic acid) at regular intervals (e.g., every 1 minute) for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (V) for each Varespladib concentration. Plot the percentage of enzyme inhibition against the logarithm of the Varespladib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The inhibitory potency of Varespladib against various sPLA2 enzymes is typically reported as the IC50 value. The following table summarizes IC50 values from different studies.
| sPLA2 Source | Assay Type | IC50 (nM) | Reference |
| Human non-pancreatic (hnsPLA2) | Cell-free | 7 | [5] |
| Human serum | In vitro | 6.2 | [5] |
| Rat serum | In vitro | 8.1 | [5] |
| Rabbit serum | In vitro | 5.0 | [5] |
| Guinea pig serum | In vitro | 3.2 | [5] |
| Human sPLA2-IIA | In vitro | 9 | [10] |
Visualizations
Signaling Pathway
Caption: Varespladib inhibits sPLA2, blocking the release of arachidonic acid from membrane phospholipids and subsequent inflammatory pathways.
Experimental Workflow
Caption: Workflow for determining the IC50 of Varespladib in an sPLA2 enzymatic assay.
Logical Relationship
Caption: A logical troubleshooting workflow for addressing inconsistent results in Varespladib enzymatic assays.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 3. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming [mdpi.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. abcam.com [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
Dealing with batch-to-batch variability of Varespladib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of Varespladib and to provide guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Varespladib and what is its primary mechanism of action?
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2] Its mechanism of action involves binding to the hydrophobic channel of the sPLA2 enzyme, which prevents the binding of its substrate, phospholipids.[1] This inhibition disrupts the first step of the arachidonic acid pathway, thereby exerting anti-inflammatory effects.[1][2] It is currently being investigated as a broad-spectrum inhibitor of snake venom sPLA2s.[1][3]
Q2: What are the common sources of batch-to-batch variability with Varespladib?
Batch-to-batch variability of Varespladib can stem from several factors inherent to its chemical synthesis and purification processes. These can include:
-
Process-Related Impurities: The multi-step synthesis of Varespladib can lead to the formation of byproducts. For example, over-alkylation during the initial benzylation step can result in di-ethylated impurities, while the use of excess oxalyl chloride can lead to chloro-byproducts.[1]
-
Residual Solvents: Organic solvents used during synthesis and purification may not be completely removed, leading to batch differences.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of Varespladib could affect its solubility and bioavailability, contributing to variable experimental results.
-
Degradation Products: Improper storage or handling can lead to the degradation of Varespladib, generating impurities that may interfere with its activity.
Q3: How can I assess the quality of a new batch of Varespladib?
It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new batch. Key parameters to check include:
-
Identity: Confirmed by methods like 1H-NMR and Mass Spectrometry (MS) to ensure the correct chemical structure.[4]
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally recommended for in vitro and in vivo studies.[4]
-
Appearance: Should be a white to off-white solid powder.[4]
-
Solubility: The CoA should indicate the recommended solvents and solubility concentrations.[4]
-
Residual Solvents: The levels of any residual solvents should be within acceptable limits.
For critical experiments, it is advisable to perform an in-house quality control check, such as running a dose-response curve in your specific assay to compare the IC50 value with previously validated batches.
Q4: What are the recommended storage and handling conditions for Varespladib?
To ensure the stability and integrity of Varespladib:
-
Solid Form: Store the solid powder at -20°C under dry conditions for long-term storage (months to years). For short-term storage (weeks), 0-4°C is acceptable.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[4][5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[7] If a prepared solution is a suspension, it should be used immediately.[6]
Q5: Are there different forms of Varespladib available?
Yes, in addition to the free acid form of Varespladib (LY315920), there are other forms to be aware of:
-
Varespladib-methyl (LY333013): An orally bioavailable prodrug of Varespladib.[2]
-
Varespladib sodium (A-001): A sodium salt of Varespladib designed for intravenous delivery.[2]
It is critical to ensure you are using the correct form of Varespladib for your experimental design, as their pharmacokinetic and solubility properties differ.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Varespladib, with a focus on problems potentially linked to batch-to-batch variability.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability in Varespladib potency. 2. Degradation of Varespladib stock solution.3. Inconsistent assay conditions (e.g., enzyme concentration, substrate concentration, incubation time).4. Pipetting errors. | 1. Qualify new batches: Run a parallel experiment with a previously validated "gold standard" batch of Varespladib to determine a relative potency factor.2. Prepare fresh stock solutions: Use a new aliquot or prepare a fresh stock solution from the solid powder.3. Standardize assay protocol: Ensure all assay parameters are consistent between experiments. Use a positive control inhibitor to monitor assay performance.4. Verify pipette calibration. |
| Poor solubility of Varespladib powder | 1. Incorrect solvent being used. 2. Presence of insoluble impurities in the batch.3. The Varespladib may be a different salt or polymorphic form with lower solubility. | 1. Consult the Certificate of Analysis (CoA): Confirm the recommended solvent. For Varespladib, DMSO is commonly used.[4][5]2. Aid dissolution: Gentle warming (e.g., 50°C water bath) and ultrasonication can help dissolve Varespladib in DMSO.[5]3. Contact the supplier: If solubility issues persist, contact the supplier to inquire about the specific batch. |
| High background signal in sPLA2 assay | 1. Contaminated reagents. 2. Autohydrolysis of the substrate.3. Presence of interfering substances in the Varespladib batch. | 1. Test reagents individually: Run controls without the enzyme and without the inhibitor to identify the source of the high background.2. Prepare fresh substrate solution: Ensure the substrate is properly dissolved and has not degraded.[8]3. Run a vehicle control: Test the vehicle (e.g., DMSO) at the same concentration used for Varespladib to rule out vehicle-induced effects. |
| Unexpected in vivo toxicity or lack of efficacy | 1. Presence of toxic impurities in the Varespladib batch. 2. Incorrect formulation leading to poor bioavailability or rapid clearance.3. Variability in animal models. | 1. Review the CoA for purity and impurity profiles. 2. Optimize formulation: For in vivo studies, consider using a formulation that enhances solubility and stability. A common formulation involves DMSO, PEG300, Tween 80, and water.[5]3. Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Protocol 1: Quality Control of a New Varespladib Batch using a Chromogenic sPLA2 Assay
This protocol describes how to determine the IC50 of a new Varespladib batch and compare it to a reference batch.
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme (e.g., from bee venom)
-
sPLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and BSA)
-
Varespladib (new batch and reference batch)
-
DMSO (HPLC grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Varespladib Stock Solutions: Dissolve both the new and reference batches of Varespladib in DMSO to create 10 mM stock solutions.
-
Prepare Serial Dilutions: Perform serial dilutions of the Varespladib stock solutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Prepare Enzyme Solution: Dilute the sPLA2 enzyme in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Assay Plate Setup:
-
Add 10 µL of each Varespladib dilution (or vehicle control) to the appropriate wells of the 96-well plate.
-
Add 10 µL of the sPLA2 enzyme solution to all wells except the non-enzymatic control wells.
-
Add 10 µL of Assay Buffer to the non-enzymatic control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow Varespladib to bind to the enzyme.
-
Initiate Reaction: Add 200 µL of the sPLA2 substrate solution (containing DTNB) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of Varespladib by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and the non-enzymatic control as 0% activity.
-
Plot the percent inhibition versus the log of the Varespladib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Compare IC50 Values: The IC50 of the new batch should be within an acceptable range of the reference batch (e.g., ± 2-fold).
Protocol 2: Preparation of Varespladib for In Vivo Administration
This protocol provides a common method for formulating Varespladib for oral or parenteral administration in preclinical animal models.
Materials:
-
Varespladib powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure:
-
Dissolve Varespladib: Weigh the required amount of Varespladib and dissolve it in DMSO. Gentle warming and sonication can be used to aid dissolution.[5]
-
Add Excipients: To the Varespladib/DMSO solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture and mix until clear.
-
Add Aqueous Component: Slowly add sterile water or saline to the mixture while vortexing to reach the final desired volume and concentration. The final solution should be clear.
-
Administration: The mixed solution should be used immediately for optimal results.[5]
Example Formulation (for a 1 mg/mL final concentration):
To prepare 1 mL of a 1 mg/mL Varespladib solution:
-
Dissolve 1 mg of Varespladib in 50 µL of DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 500 µL of sterile water to bring the final volume to 1 mL.
Note: The final percentage of each component in this example is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water. The optimal formulation may vary depending on the required dose and route of administration.
Visualizations
Caption: Mechanism of action of Varespladib in the arachidonic acid pathway.
Caption: Quality control workflow for a new batch of Varespladib.
Caption: Logical flow for troubleshooting inconsistent results with Varespladib.
References
- 1. Varespladib|sPLA2 Inhibitor|Research Compound [benchchem.com]
- 2. Varespladib - Wikipedia [en.wikipedia.org]
- 3. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Varespladib | Phospholipase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.com [abcam.com]
Validation & Comparative
Varespladib vs. Traditional Antivenom: A Comparative Guide for Researchers
An objective analysis of two distinct approaches to treating snakebite envenoming, supported by experimental data and detailed methodologies.
The global medical community is actively seeking more effective and accessible treatments for snakebite envenoming, a neglected tropical disease that claims tens of thousands of lives annually. While traditional polyclonal antivenoms have been the standard of care for over a century, novel small-molecule inhibitors like varespladib are emerging as a promising alternative or adjunct therapy. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for both varespladib and traditional antivenom, tailored for an audience of researchers, scientists, and drug development professionals.
Executive Summary
Traditional antivenoms are antibody-based treatments that neutralize a range of venom toxins. Their efficacy is well-established, but they suffer from limitations including the need for intravenous administration, cold-chain storage, and the risk of adverse reactions. Varespladib, a potent inhibitor of the secretory phospholipase A2 (sPLA2) enzyme found in most snake venoms, offers the potential for oral administration and a broader spectrum of activity. Preclinical studies have demonstrated significant efficacy in animal models, and a recent Phase II clinical trial (BRAVO) has provided initial human data. This guide will delve into the quantitative data from these studies, outline the experimental protocols, and visualize the underlying biological and experimental processes.
Mechanism of Action
The fundamental difference between varespladib and traditional antivenom lies in their mechanism of action.
Traditional Antivenom: These are polyclonal antibodies or antibody fragments derived from the plasma of animals (typically horses) immunized with snake venoms[1][2]. The primary mechanism is an antigen-antibody reaction where the antibodies bind to and neutralize various venom toxins, facilitating their clearance by the immune system[1][3][4]. This approach targets a broad range of toxins but can be limited by the specific venoms used in the immunization process.
Varespladib: This small molecule acts as a potent inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme present in over 95% of snake venoms[5][6]. sPLA2s are responsible for a wide array of toxic effects, including myotoxicity (muscle damage), hemorrhage, and neurotoxicity[5][7]. By blocking the active site of sPLA2, varespladib prevents these downstream pathological effects[5]. Its small size allows it to penetrate tissues that may be inaccessible to larger antibody molecules[8].
Preclinical Efficacy: A Quantitative Comparison
Numerous preclinical studies have evaluated the efficacy of varespladib in animal models against a variety of snake venoms. These studies provide compelling evidence of its potential as a broad-spectrum antidote.
| Study Focus | Animal Model | Venom | Varespladib Efficacy | Antivenom Efficacy | Reference |
| Survival | Mice | Micrurus fulvius (Coral Snake) | 100% survival with pretreatment (4 mg/kg) | Not explicitly tested in this study | [9] |
| Survival | Mice | Vipera berus (Common European Adder) | Significant survival benefit with a single rescue dose (4-8 mg/kg) | Not explicitly tested in this study | [10] |
| Survival | Mice | Various (D. acutus, A. halys, N. atra, B. multicinctus) | ED50 values ranged from 0.45 to 22.09 µg/g | Not explicitly tested in this study | [10][11] |
| Myonecrosis & Hemorrhage | Mice | Deinagkistrodon acutus & Gloydius halys | Significantly inhibited muscle damage and hemorrhage | Not explicitly tested in this study | [10][12] |
| Neurotoxicity | Porcine | Micrurus fulvius | All 14 animals survived lethal envenoming and showed reversal of neurotoxic signs | Not explicitly tested in this study | [10] |
| Coagulopathy | In vitro (human plasma) | Various hemotoxic venoms | Effectively inhibited anticoagulant activities | Not explicitly tested in this study | [13] |
Clinical Efficacy: The BRAVO Trial
The "Broad-spectrum Rapid Antidote: Varespladib Oral for Snakebite" (BRAVO) trial was a multicenter, randomized, double-blind, placebo-controlled, phase 2 study evaluating the safety and efficacy of oral varespladib-methyl (a prodrug of varespladib) in addition to the standard of care, which included antivenom[6][8][14].
| Outcome Measure | Varespladib + Standard of Care | Placebo + Standard of Care | Key Findings | Reference |
| Primary Outcome: Change in composite Snakebite Severity Score (SSS) from baseline to the average at 6 and 9 hours | 1.1 improvement (95% CI, 0.7 to 1.6) | 1.5 improvement (95% CI, 1.0 to 2.0) | No statistically significant difference in the overall population (p=0.13). | [15] |
| Subgroup Analysis: Patients treated within 5 hours of bite (n=37) | 1.6 improvement | 1.1 improvement | A promising signal of benefit was observed in patients who received treatment early. | [14][15] |
While the primary endpoint was not met for the overall population, the subgroup analysis suggests that early administration of varespladib could be beneficial[14][15].
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation.
Preclinical In Vivo Survival Study (Example)
This protocol is a generalized representation based on common practices in preclinical snakebite research[9][10].
References
- 1. Perspective on the Therapeutics of Anti-Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Neglected Tropical Diseases [who.int]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gh.bmj.com [gh.bmj.com]
- 15. gh.bmj.com [gh.bmj.com]
A Comparative Analysis of Varespladib and Other sPLA2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Varespladib and other prominent secretory phospholipase A2 (sPLA2) inhibitors. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Secretory phospholipase A2 (sPLA2) enzymes are key players in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and snakebite envenomation. Their catalytic activity releases arachidonic acid from cell membranes, initiating a cascade of inflammatory mediator production. Consequently, sPLA2 has emerged as a significant therapeutic target. This guide focuses on a comparative analysis of Varespladib, a broad-spectrum sPLA2 inhibitor, and other notable inhibitors such as Darapladib and LY311727.
Performance Comparison of sPLA2 Inhibitors
The inhibitory potency of Varespladib, LY311727, and Darapladib against various sPLA2 isoforms is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Varespladib demonstrates potent inhibition across multiple sPLA2 isoforms, particularly IIA, V, and X.[1][2] LY311727 also shows significant activity against group IIA and V sPLA2.[3][4] In contrast, Darapladib is a highly potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[5][6]
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Reference |
| Varespladib | sPLA2-IIA | 6.2 - 9 | [2][7] |
| sPLA2-V | Low nM range | [2] | |
| sPLA2-X | Low nM range | [2] | |
| LY311727 | sPLA2-IIA | <1000 | [8] |
| sPLA2-V | 36 | [3][4] | |
| Darapladib | Lp-PLA2 | 0.25 | [5][6] |
Clinical Trial Outcomes
The clinical development of these inhibitors has yielded mixed results, providing valuable insights into the therapeutic application of sPLA2 inhibition.
Varespladib: The VISTA-16 trial, a phase 3 study in patients with acute coronary syndrome (ACS), was terminated prematurely due to a lack of efficacy and a potential for harm, including an increased risk of myocardial infarction.[9][10] However, in a phase 2B study (FRANCIS-ACS), Varespladib, in conjunction with atorvastatin, demonstrated a significant reduction in LDL-C and the inflammatory biomarker sPLA2-IIA compared to placebo.[11] More recently, Varespladib has been repurposed and has shown promise as a broad-spectrum inhibitor of snake venom sPLA2, receiving orphan drug status from the FDA for this indication.[1]
Darapladib: The STABILITY and SOLID-TIMI 52 phase 3 trials, which investigated Darapladib in patients with chronic coronary heart disease and ACS respectively, failed to show a significant reduction in the primary composite endpoint of major adverse cardiovascular events.[12][13] However, a phase 2 trial (IBIS-2) suggested that Darapladib could halt the progression of the necrotic core of atherosclerotic plaques.[14] Furthermore, studies have shown that Darapladib significantly reduces plasma Lp-PLA2 activity.[15]
| Clinical Trial | Inhibitor | Indication | Key Quantitative Outcomes | Reference |
| VISTA-16 | Varespladib | Acute Coronary Syndrome | Primary endpoint (CV death, MI, stroke, unstable angina): 6.1% (Varespladib) vs. 5.1% (Placebo); HR 1.25. Myocardial Infarction: 3.4% (Varespladib) vs. 2.2% (Placebo); HR 1.66. | [9] |
| FRANCIS-ACS | Varespladib | Acute Coronary Syndrome | 8-week LDL-C reduction: 49.6% (Varespladib + Atorvastatin) vs. 43.4% (Placebo + Atorvastatin). 8-week sPLA2-IIA reduction: 82.4% (Varespladib + Atorvastatin) vs. 15.6% (Placebo + Atorvastatin). | [11] |
| STABILITY | Darapladib | Chronic Coronary Heart Disease | Primary endpoint (CV death, MI, stroke): 9.7% (Darapladib) vs. 10.4% (Placebo); HR 0.94. Lp-PLA2 activity reduction: ~65%. | [12] |
| IBIS-2 | Darapladib | Coronary Heart Disease | Change in necrotic core volume: -0.5 mm³ (Darapladib) vs. +4.5 mm³ (Placebo). | [16][17] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the sPLA2 signaling pathway and a typical experimental workflow.
Caption: sPLA2-mediated arachidonic acid signaling pathway.
Caption: Experimental workflow for an in vitro sPLA2 inhibition assay.
Experimental Protocols
sPLA2 Chromogenic Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against sPLA2, adapted from commercially available assay kits.
1. Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5-8.0) containing CaCl2 and KCl.
-
sPLA2 Enzyme Solution: Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer.
-
Substrate Solution: Use a chromogenic substrate such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC). Reconstitute in an appropriate solvent as per the manufacturer's instructions.
-
DTNB (Ellman's Reagent) Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (e.g., Varespladib) in a suitable solvent like DMSO.
2. Assay Procedure:
-
In a 96-well plate, add the Assay Buffer, sPLA2 enzyme solution, and the inhibitor solution (or solvent control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately add the DTNB solution. The hydrolysis of the substrate by sPLA2 releases a thiol group that reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Monitor the increase in absorbance at 405-414 nm over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
In Vivo Snake Envenomation Model (Conceptual Workflow)
This outlines a general workflow for assessing the efficacy of an sPLA2 inhibitor against snake venom in an animal model.
1. Animal Model and Acclimatization:
-
Select an appropriate animal model (e.g., mice, rats).
-
Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.
2. Envenomation:
-
Administer a predetermined lethal dose (e.g., LD50) of snake venom to the animals via an appropriate route (e.g., subcutaneous or intramuscular injection).
3. Treatment:
-
At a specified time point post-envenomation, administer the sPLA2 inhibitor (e.g., Varespladib) or a placebo control. The route of administration (e.g., oral, intravenous) and dosage will depend on the experimental design.
4. Observation and Endpoints:
-
Monitor the animals for signs of toxicity, including local tissue damage (edema, hemorrhage, necrosis), systemic effects (neurotoxicity, coagulopathy), and survival time.
-
At the end of the observation period, euthanize the surviving animals and collect blood and tissue samples for further analysis (e.g., measurement of sPLA2 activity, inflammatory markers, histological examination of tissues).
5. Data Analysis:
-
Compare the survival rates and times between the inhibitor-treated and placebo groups.
-
Quantify the extent of local and systemic toxicity in each group.
-
Analyze the biochemical and histological data to assess the protective effects of the inhibitor.
This comparative guide provides a foundational understanding of Varespladib and other sPLA2 inhibitors for researchers in the field. The provided data and protocols can aid in the design of future studies and the development of novel therapeutics targeting sPLA2-mediated pathologies.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. Effects of varespladib methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy - American College of Cardiology [acc.org]
- 13. Darapladib - Wikipedia [en.wikipedia.org]
- 14. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Effect of Darapladib Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
Varespladib: A Broad-Spectrum Inhibitor Against Antivenom-Resistant Snake Venoms
A Comparative Guide for Researchers and Drug Development Professionals
The global health burden of snakebite envenoming is significant, with conventional antivenom therapies facing challenges of specificity, accessibility, and resistance. This guide provides a comprehensive comparison of Varespladib, a promising small molecule inhibitor, against other therapeutic alternatives, supported by experimental data. Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial to the toxicity of 95% of snake venoms, has demonstrated remarkable efficacy in preclinical and clinical studies.[1]
Comparative Efficacy of Varespladib and Alternatives
Varespladib has shown broad-spectrum inhibition of sPLA2 activity from a multitude of snake venoms across different continents.[2][3] Its efficacy has been compared with other small molecule inhibitors, primarily metalloproteinase inhibitors, which target another critical class of venom toxins.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Varespladib and its key comparators.
Table 1: In Vitro Inhibition of Snake Venom sPLA2 Activity (IC50 Values)
| Venom Species | Varespladib (nM) | Methyl-Varespladib (nM) | Marimastat (nM) | Prinomastat (nM) | Reference |
| Micrurus fulvius (Eastern Coral Snake) | 0.8 | 1.2 | N/A | N/A | [2] |
| Vipera berus (Common European Adder) | 1.5 | 2.1 | N/A | N/A | [2] |
| Deinagkistrodon acutus | 1.6 | - | - | - | [4] |
| Agkistrodon halys | 63 | - | - | - | [4] |
| Daboia russelii (Russell's Viper) | - | - | - | - | [5] |
| Bitis caudalis | - | - | Low Efficacy | Low Efficacy | [6] |
| Echis ocellatus (Saw-scaled Viper) | - | - | Effective | - | [7] |
| Dispholidus typus (Boomslang) | N/A | N/A | 14.5 | 25.9 | [8] |
N/A: Data not available in the searched literature. '-': Not the primary target for this inhibitor class.
Table 2: In Vivo Efficacy of Varespladib and Comparators
| Venom Species | Animal Model | Varespladib Efficacy | Marimastat Efficacy | Prinomastat Efficacy | Reference |
| Micrurus fulvius | Rat | Striking survival benefit | N/A | N/A | [3][4] |
| Vipera berus | Mouse | Complete protection from death | N/A | N/A | [3] |
| Deinagkistrodon acutus | Mouse | Almost fully inhibited hemorrhagic toxicity | N/A | N/A | [9] |
| Agkistrodon halys | Mouse | Almost fully inhibited hemorrhagic toxicity | N/A | N/A | [9] |
| Daboia russelii | Mouse | Prevents lethality | Prevents lethality | N/A | [5][9] |
| Echis ocellatus | Mouse | N/A | Reduced local tissue damage | N/A | [10] |
| Dispholidus typus | Mouse | N/A | Partial protection against lethality | No protection | [8][11] |
| North American Crotalids | Mouse | Insufficient alone, effective in combination with Marimastat | Insufficient alone, effective in combination with Varespladib | N/A | [12] |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of Varespladib's efficacy.
In Vitro sPLA2 Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of snake venom phospholipase A2.
Materials:
-
Lyophilized snake venom
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Chromogenic or fluorogenic indicator
-
Varespladib or other inhibitors
-
96-well microplate
-
Microplate reader
Protocol:
-
Reconstitute the lyophilized snake venom in the assay buffer to a desired stock concentration.
-
Prepare serial dilutions of Varespladib or other inhibitors in the assay buffer.
-
In a 96-well plate, add the venom solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control group with venom and buffer only.
-
Pre-incubate the venom and inhibitor mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the sPLA2 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the sPLA2 activity, by plotting the percentage of inhibition against the inhibitor concentration.[13][14]
In Vivo Venom Neutralization Assay (Mouse Model)
This assay assesses the ability of a therapeutic agent to protect mice from the lethal effects of snake venom.
Materials:
-
Lyophilized snake venom
-
Varespladib or other therapeutic agents
-
Saline solution (0.9% NaCl)
-
CD-1 mice (or other appropriate strain)
-
Syringes and needles for injection
Protocol:
-
Determination of Lethal Dose 50 (LD50):
-
Inject groups of mice with different doses of snake venom (typically intravenously or intraperitoneally).
-
Observe the mice for a set period (e.g., 24 or 48 hours) and record the number of fatalities in each group.
-
Calculate the LD50, the dose of venom that is lethal to 50% of the mice, using statistical methods like probit analysis.[15][16]
-
-
Neutralization Assay:
-
Pre-incubation method: Mix a lethal dose of venom (e.g., 2.5x or 5x LD50) with different doses of the therapeutic agent and incubate for a specific time (e.g., 30 minutes at 37°C) before injecting the mixture into mice.
-
Rescue method: Inject mice with a lethal dose of venom. After a predetermined time, administer the therapeutic agent.
-
Include a control group of mice that receives only the venom.
-
Monitor the survival of the mice over a 24 or 48-hour period.
-
The efficacy of the therapeutic agent is determined by its ability to increase the survival rate compared to the control group.[15][17] The median effective dose (ED50), the dose of the therapeutic that protects 50% of the animals from the lethal effects of a specific venom dose, can also be calculated.[18][19]
-
Snakebite Severity Score (SSS)
The Snakebite Severity Score is a clinical tool used to objectively assess the severity of envenomation in human patients and is a primary outcome measure in the BRAVO clinical trial.[20][21]
Assessment Categories: The score is a composite of assessments across multiple organ systems:
-
Local Wound: Pain, swelling, ecchymosis.
-
Pulmonary System: Respiratory rate, signs of distress.
-
Cardiovascular System: Heart rate, blood pressure.
-
Gastrointestinal System: Nausea, vomiting, abdominal pain.
-
Central Nervous System: Paresthesia, fasciculations, altered consciousness.
-
Hematologic/Coagulation System: Prothrombin time (PT), partial thromboplastin time (aPTT), fibrinogen levels, platelet count.[22][23][24]
Scoring: Each category is scored based on the severity of the signs and symptoms, with higher scores indicating more severe envenomation. The total score provides a quantitative measure of the overall severity.[25]
Visualizing Mechanisms and Workflows
sPLA2 Signaling Pathway and Varespladib's Mechanism of Action
Caption: Mechanism of sPLA2 toxicity and Varespladib inhibition.
Experimental Workflow for Varespladib Efficacy Evaluation
References
- 1. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 2. ycmd.yale.edu [ycmd.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPSC Prelims Current Affairs for 19 June 2025 [vajiramandravi.com]
- 6. Efficacy and Limitations of Chemically Diverse Small-Molecule Enzyme-Inhibitors against the Synergistic Coagulotoxic Activities of Bitis Viper Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutralizing Effects of Small Molecule Inhibitors and Metal Chelators on Coagulopathic Viperinae Snake Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of small molecule inhibitors as early intervention therapeutics against Russell’s viper envenoming in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposed drugs and their combinations prevent morbidity-inducing dermonecrosis caused by diverse cytotoxic snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. Improving in vivo models for snakebite envenoming research: Refining the mouse neutralisation assay | NC3Rs [nc3rs.org.uk]
- 16. Improving in vivo assays in snake venom and antivenom research: A community discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. De novo designed proteins neutralize lethal snake venom toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ispub.com [ispub.com]
- 23. bumcem.com [bumcem.com]
- 24. medicalalgorithms.com [medicalalgorithms.com]
- 25. researchgate.net [researchgate.net]
Varespladib in Combination: A Comparative Guide to Synergistic Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a promising therapeutic agent, particularly in the context of snakebite envenomation. Its mechanism of action, targeting a key enzymatic component of many venoms, has led to investigations into its synergistic effects when combined with other inhibitors. This guide provides a comparative analysis of Varespladib's performance in combination with other therapeutic agents, supported by experimental data, to inform future research and drug development efforts.
Mechanism of Action: Varespladib
Varespladib targets and inhibits secreted phospholipase A2 (sPLA2) enzymes, which are critical components in various pathological processes, including inflammation and snake venom toxicity.[1][2] By inhibiting sPLA2, Varespladib disrupts the initial step of the arachidonic acid pathway, thereby reducing the production of downstream inflammatory mediators. In the context of snakebites, it directly neutralizes the enzymatic activity of sPLA2 toxins, which are responsible for a range of toxic effects including neurotoxicity, myotoxicity, and coagulopathy.[1][2][3]
Figure 1: Varespladib's inhibition of the sPLA2 pathway.
Synergistic Combinations with Varespladib
Preclinical studies have explored the enhanced efficacy of Varespladib when used in combination with other inhibitors, particularly in the treatment of snakebite envenoming. The primary strategies involve co-administration with traditional antivenom, other small molecule inhibitors, and broadly neutralizing antibodies.
Varespladib and Antivenom
The combination of Varespladib with traditional antivenom has shown synergistic effects in neutralizing the toxic effects of snake venoms.[2][4] Antivenoms, which are polyclonal antibodies, are the current standard of care but have limitations, including specificity and potential for adverse reactions. Varespladib's ability to rapidly inhibit sPLA2 provides a complementary mechanism of action.
References
- 1. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. gwern.net [gwern.net]
Validating the clinical relevance of preclinical Varespladib studies
A Comparative Guide for Researchers and Drug Development Professionals
Once hailed as a promising anti-inflammatory agent for cardiovascular diseases and later repurposed as a broad-spectrum antidote for snakebite envenoming, Varespladib has had a complex journey through preclinical and clinical research. This guide provides an objective comparison of Varespladib's performance against relevant alternatives, supported by experimental data, to validate the clinical relevance of its preclinical studies.
Mechanism of Action: Targeting the sPLA2 Enzyme
Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade and a key component of many snake venoms.[1][2] By blocking sPLA2, Varespladib effectively disrupts the production of arachidonic acid and downstream inflammatory mediators. In the context of snakebites, it directly neutralizes the enzymatic activity of sPLA2 toxins, which are responsible for a range of pathologies including neurotoxicity, myotoxicity, and coagulopathy.
Preclinical Efficacy in Snakebite Envenoming Models
Varespladib has demonstrated significant efficacy in various animal models of snakebite envenoming. Studies have consistently shown its ability to improve survival rates, reduce tissue damage, and counteract venom-induced coagulopathy across a broad range of snake species.
| Animal Model | Snake Venom | Varespladib Dose & Route | Key Findings | Reference |
| Mouse | Micrurus fulvius (Eastern Coral Snake) | 4 mg/kg, SC (pre-treatment) | 100% survival at 8 hours vs. 100% mortality in controls. | [3] |
| Mouse | Vipera berus (Common European Adder) | 4 mg/kg, SC | Protected against lethality, with 100% survival at 24 hours when administered after envenomation. | [3] |
| Mouse | Deinagkistrodon acutus, Agkistrodon halys | 4 mg/kg | Almost fully inhibited severe hemorrhagic toxicity and reduced muscle damage. | [1] |
| Rat | Micrurus fulvius | 8 mg/kg, IV | Rescued 100% of rats from lethal doses and suppressed venom-induced sPLA2 activity. | [3] |
| Pig | Oxyuranus scutellatus (Coastal Taipan) | 5 mg/kg bolus IV and/or 2.5 mg/kg oral | All 13 treated pigs survived ≥96 hours, with Varespladib rapidly reversing venom-induced weakness. | [4] |
Comparison with Antivenom: A Complementary Approach
Antivenom is the current standard of care for snakebite envenoming. While effective, it has limitations, including the need for intravenous administration, potential for allergic reactions, and variable efficacy against different venoms. Preclinical studies suggest that Varespladib could serve as a valuable adjunct or even a pre-hospital treatment.
| Feature | Varespladib | Antivenom |
| Mechanism | Small molecule inhibitor of sPLA2 | Polyclonal antibodies that bind and neutralize various venom toxins |
| Spectrum | Broad-spectrum against venoms with sPLA2 | Often species-specific with variable cross-neutralization |
| Administration | Oral (Varespladib-methyl) and Intravenous | Intravenous |
| Onset of Action | Rapid | Variable |
| Safety | Generally well-tolerated in clinical trials for other indications | Risk of hypersensitivity reactions (anaphylaxis) |
| Preclinical Synergy | Studies show synergistic effects when used with antivenom, improving outcomes.[5] | Standard of care |
Experimental Protocols
In Vivo Snake Envenomation Model in Mice
A common preclinical model to assess the efficacy of antivenoms and other therapeutics against snake venom.
Methodology:
-
Animal Model: Male CD-1 mice (18-22 g) are commonly used.
-
Venom Preparation: Lyophilized snake venom is reconstituted in saline to the desired concentration. The lethal dose 50 (LD50) is often predetermined.
-
Envenomation: A specific dose of venom (e.g., 2x LD50) is injected subcutaneously or intramuscularly into the mice.[6]
-
Treatment: Varespladib (or its prodrug, Varespladib-methyl) is administered at a predetermined dose and route (e.g., intravenous, oral, or subcutaneous) at a specific time relative to envenomation.[1]
-
Observation: Animals are observed for a set period (typically 24-48 hours), and survival times are recorded.[1]
-
Endpoint Analysis: In addition to survival, other parameters such as myotoxicity (measured by creatine kinase levels) and hemorrhage can be assessed.[1][6]
In Vitro sPLA2 Inhibition Assay
This assay is used to determine the direct inhibitory effect of Varespladib on the enzymatic activity of snake venom sPLA2.
Methodology:
-
Reagents: A chromogenic substrate for sPLA2 (e.g., 4-nitro-3-(octanoyloxy)benzoic acid), snake venom, and Varespladib are required.[7]
-
Assay Procedure:
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of Varespladib is calculated from the dose-response curve.[6]
The Original Indication: Varespladib in Cardiovascular Disease
Varespladib was initially developed as an anti-inflammatory agent to treat acute coronary syndrome (ACS). The rationale was that by inhibiting sPLA2, Varespladib would reduce vascular inflammation and lipid levels, thereby preventing recurrent cardiovascular events.[8]
Preclinical studies in models of atherosclerosis showed that sPLA2 inhibition could reduce atherosclerotic plaque formation.[8] However, the large-scale VISTA-16 clinical trial in ACS patients was terminated prematurely due to a lack of efficacy and a potential for harm, with an observed increase in myocardial infarction in the Varespladib group.[9]
| Clinical Trial | Indication | Phase | Key Findings | Reference |
| VISTA-16 | Acute Coronary Syndrome | III | Trial terminated due to lack of efficacy and potential for increased risk of myocardial infarction. | [9] |
| BRAVO | Snakebite Envenoming | II | Ongoing to evaluate the safety and efficacy of oral Varespladib. | [10] |
Conclusion: A Repurposed Promise
The journey of Varespladib highlights the complexities of drug development. While its initial promise in cardiovascular disease did not translate to clinical success, the robust preclinical data supporting its efficacy in snakebite envenoming has paved the way for a potential paradigm shift in treating this neglected tropical disease. The ongoing clinical trials will be crucial in validating the clinical relevance of these extensive preclinical findings. The data suggests that Varespladib, particularly in its oral form, could fill a critical gap in the immediate, pre-hospital management of snakebites, potentially in synergy with traditional antivenom therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 5. A Comparison of the Efficacy of Antivenoms and Varespladib against the In Vitro Pre-Synaptic Neurotoxicity of Thai and Javanese Russell's Viper (Daboia spp.) Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 8. Varespladib methyl in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Varespladib and other treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of Varespladib with other treatments for Acute Coronary Syndrome (ACS) and sepsis. The information is compiled from clinical trial data and is intended to offer an objective overview for research and drug development purposes.
Key Findings
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), has been investigated for multiple inflammatory conditions. Its safety profile has been notably dichotomous across different indications. In the setting of Acute Coronary Syndrome, the VISTA-16 trial was terminated prematurely due to concerns of potential harm, specifically an increased risk of myocardial infarction.[1][2][3] Conversely, in over 4,600 subjects across 29 clinical studies for other conditions, including its current development for snakebite envenoming, Varespladib has been generally well-tolerated.
Varespladib Signaling Pathway
The following diagram illustrates the mechanism of action of Varespladib in inhibiting the sPLA2-mediated inflammatory cascade.
Safety Profile in Acute Coronary Syndrome (ACS)
The primary source of safety data for Varespladib in ACS comes from the VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks) trial. This was a double-blind, randomized, multicenter trial involving 5,145 patients who had experienced a recent ACS.[4][5]
VISTA-16 Trial: Experimental Protocol
-
Objective: To evaluate the efficacy and safety of Varespladib in reducing cardiovascular events in patients with recent ACS.
-
Study Design: Double-blind, randomized, placebo-controlled, multicenter trial.
-
Participants: 5,145 patients aged 40 years or older, hospitalized with ACS (unstable angina, NSTEMI, or STEMI).
-
Intervention: Varespladib (500 mg daily) or placebo, in addition to standard of care including atorvastatin.
-
Duration: 16 weeks of treatment with a 6-month follow-up.
-
Primary Efficacy Endpoint: Composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina with evidence of ischemia requiring hospitalization.[5]
The following diagram outlines the workflow of the VISTA-16 clinical trial.
Varespladib vs. Placebo in ACS: Adverse Events (VISTA-16 Trial)
| Adverse Event | Varespladib (n=2572) | Placebo (n=2573) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 6.1% | 5.1% | 1.25 (0.97-1.61) | 0.08 |
| Cardiovascular Death | 1.4% | 1.5% | 0.96 (0.61-1.51) | 0.85 |
| Myocardial Infarction | 3.4% | 2.2% | 1.66 (1.16-2.39) | 0.005 |
| Stroke | 0.6% | 0.5% | 1.13 (0.55-2.33) | 0.74 |
| Unstable Angina with Ischemia | 1.1% | 1.2% | 0.91 (0.55-1.51) | 0.72 |
| Composite Secondary Endpoint | 4.6% | 3.8% | 1.36 (1.02-1.82) | 0.04 |
Data sourced from the VISTA-16 randomized clinical trial publication.[1][2][3]
Standard ACS Treatments: Safety Profile
Standard of care for ACS typically includes dual antiplatelet therapy (DAPT) with aspirin and a P2Y12 inhibitor (e.g., clopidogrel, ticagrelor, prasugrel). The primary safety concern with these agents is bleeding.
| Treatment | Major Bleeding Rate | Myocardial Infarction Rate | Stroke Rate | All-Cause Mortality |
| Aspirin | Varies by study | - | - | - |
| Clopidogrel + Aspirin | 2.6% - 5.1% | 4.3% | - | - |
| Ticagrelor + Aspirin | 4.8% - 5.4% | 4.8% | 1.1% | 4.5% |
| Prasugrel + Aspirin | 4.8% | 3.0% | 1.0% | 3.7% |
Data compiled from various clinical trials including CURE and ISAR-REACT 5. Rates can vary based on patient population and trial design.[6][7][8]
Safety Profile in Sepsis
Varespladib was also investigated for the treatment of sepsis, though less clinical trial data is publicly available for this indication compared to ACS. The rationale for its use in sepsis is based on the role of sPLA2 in the systemic inflammatory response.
Standard Sepsis Treatments: Safety Profile
The cornerstones of sepsis management are early administration of broad-spectrum antibiotics and hemodynamic support with intravenous fluids and vasopressors.
| Treatment | Common Adverse Events |
| Broad-Spectrum Antibiotics | Allergic reactions, Clostridioides difficile infection, acute kidney injury, disruption of gut microbiome. Overuse is associated with increased mortality.[9][10][11] |
| Vasopressors (e.g., Norepinephrine) | Tachyarrhythmias, peripheral ischemia, increased risk of mortality with higher doses.[12][13][14][15][16] |
| Intravenous Fluids | Fluid overload, pulmonary edema. |
Logical Relationship in Sepsis Management
The following diagram illustrates the decision-making process and interventions in the management of sepsis according to the Surviving Sepsis Campaign guidelines.
Safety Profile in Snakebite Envenoming
More recently, Varespladib has been repurposed as a broad-spectrum inhibitor of snake venom sPLA2. The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) trial is a key study in this indication.
BRAVO Trial: Experimental Protocol
-
Objective: To evaluate the safety, tolerability, and efficacy of oral varespladib-methyl in addition to standard of care for snakebite envenoming.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, phase 2 study.
-
Participants: Patients aged 5 years and older with suspected or confirmed venomous snakebites.
-
Intervention: Oral varespladib-methyl or placebo, administered concurrently with standard of care (including antivenom).
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS).
Varespladib in Snakebite vs. Antivenom: Safety Considerations
| Treatment | Common Adverse Events |
| Varespladib | Generally well-tolerated in over 4600 subjects in non-snakebite studies. No significant safety concerns reported in the BRAVO trial. |
| Antivenom | Acute adverse reactions (anaphylactoid) are common and can be severe, including urticaria, nausea, vomiting, hypotension, and bronchospasm. Serum sickness (a delayed hypersensitivity reaction) can also occur. |
Conclusion
References
- 1. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome: The VISTA-16 Randomized Clinical Trial - American College of Cardiology [acc.org]
- 2. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome The VISTA-16 Randomized Clinical Trial - Dialnet [dialnet.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solaci.org [solaci.org]
- 6. hcplive.com [hcplive.com]
- 7. ahajournals.org [ahajournals.org]
- 8. jwatch.org [jwatch.org]
- 9. Sepsis study highlights risks of overly broad antibiotic treatment | CIDRAP [cidrap.umn.edu]
- 10. kffhealthnews.org [kffhealthnews.org]
- 11. Update on the adverse effects of antimicrobial therapies in community practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasopressors in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Evaluation of Vasopressor Exposure and Mortality in Patients With Septic Shock. [scholars.duke.edu]
- 14. Vasopressors in septic shock: which, when, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib (LY315920) vs. Methyl-Varespladib (LY333013): A Comparative Efficacy Guide
An Objective Analysis for Researchers and Drug Development Professionals
Varespladib (LY315920) and its orally bioavailable prodrug, methyl-varespladib (LY333013), are potent inhibitors of secretory phospholipase A2 (sPLA2), a critical enzyme in inflammatory pathways and a key component of snake venom.[1][2] Initially investigated for cardiovascular diseases, their development has pivoted towards a broad-spectrum treatment for snakebite envenoming.[3][4] This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Chemical Relationship and Mechanism of Action
Methyl-varespladib (LY333013) is the methyl ester prodrug of varespladib (LY315920).[5] Following oral administration, methyl-varespladib is rapidly absorbed and metabolized into the active compound, varespladib.[2][5] Both molecules exert their therapeutic effect by inhibiting sPLA2, particularly isoforms IIa, V, and X.[1][6] This inhibition blocks the initial step of the arachidonic acid pathway, preventing the release of arachidonic acid from phospholipids and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][4] In the context of snakebite, they directly neutralize the sPLA2 toxins found in the venom of numerous snake species.[7]
Quantitative Efficacy Data
The inhibitory potency of varespladib and methyl-varespladib has been evaluated in various preclinical studies. Varespladib consistently demonstrates high potency, with one study noting that methyl-varespladib was less potent.[1] The following tables summarize key quantitative data from the available literature.
Table 1: In Vitro sPLA2 Inhibition
| Compound | Target | Assay Type | IC50 | Source |
| Varespladib | sPLA2 | Chromogenic Assay | 0.009 µM | [1] |
| Varespladib | Venom sPLA2 | Not Specified | 0.0016 to 0.063 mg/mL | [3] |
| Varespladib | 28 Snake Venoms | Chromogenic Assay | Nanomolar to Picomolar range | [2] |
| Methyl-Varespladib | 28 Snake Venoms | Chromogenic Assay | Nanomolar to Picomolar range | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Venom | Endpoint | Efficacy | Source |
| Varespladib | Rat | Micrurus fulvius (Coral Snake) | Survival | Striking survival benefit | [2] |
| Varespladib | Mouse | Vipera berus (Common European Adder) | Survival | Striking survival benefit | [2] |
| Varespladib | Mouse | Various neurotoxic venoms | Lethality | Abrogated or delayed lethality | [8][9] |
| Methyl-Varespladib | Mouse | Various neurotoxic venoms | Lethality | Abrogated or delayed lethality | [8][9] |
| Varespladib | Not Specified | Deinagkistrodon acutus and Gloydius halys | Hemorrhagic toxicity | Almost fully inhibited | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of varespladib and a typical workflow for evaluating its efficacy against snake venom.
Figure 1: Mechanism of Action of Varespladib.
Figure 2: Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies cited in the literature.
In Vitro sPLA2 Inhibition Assay (Chromogenic)
A common method to determine the inhibitory activity of compounds against sPLA2 involves a chromogenic assay.
-
Reagents and Materials:
-
Procedure:
-
The reaction is initiated by adding the venom/inhibitor sample to the buffer and substrate mixture.[10][11]
-
The mixture is incubated for a set period (e.g., 30 minutes) at 37°C.[10][11]
-
The change in absorbance is measured at 425 nm to determine enzymatic activity.[10][11]
-
IC50 values are calculated from the dose-response curves.[2]
-
In Vivo Murine Model of Envenomation
Animal models are essential for evaluating the in vivo efficacy of potential antidotes.
-
Animals: CD-1 mice are commonly used.[8]
-
Procedure:
-
A supralethal dose (e.g., 3x LD50) of snake venom is injected subcutaneously.[9]
-
Varespladib (e.g., 10 mg/kg) is administered intravenously, or methyl-varespladib (e.g., 10 mg/kg) is given orally at various time points post-envenomation.[9]
-
Control groups receive venom and a vehicle (e.g., PBS).[9]
-
Animals are observed for signs of neurotoxicity and survival over a defined period (e.g., 24 hours).[9]
-
Clinical Trial Protocol (BRAVO Study)
The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) trial is a Phase II study evaluating the efficacy and safety of oral methyl-varespladib in snakebite patients.[12][13]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]
-
Participants: Patients aged 5 years and older with symptomatic venomous snakebites.[13][14]
-
Intervention:
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline.[12][13]
Clinical Findings and Future Directions
The Phase II BRAVO trial did not meet its primary endpoint for the overall patient population.[12] However, a promising signal of benefit was observed in a prespecified subgroup of patients who received the study drug within five hours of the snakebite.[12][17] For this early treatment group, there were clinically important differences in illness severity, rates of complete recovery, and patient-reported function.[18] These findings suggest that the timing of administration is critical and support the potential of methyl-varespladib as an early, pre-hospital treatment.[15]
Conclusion
Varespladib is a potent inhibitor of sPLA2, and its prodrug, methyl-varespladib, offers the advantage of oral bioavailability. Preclinical data robustly support their efficacy in neutralizing snake venom sPLA2 from a wide variety of species. While the initial clinical trial results in a hospital setting were mixed, the data strongly suggest a benefit when administered early. This positions methyl-varespladib as a promising candidate for a field-deployable, first-line treatment for snakebite envenoming, potentially bridging the critical time gap between a bite and access to conventional antivenom therapy. Further research should focus on optimizing dosing strategies and confirming its efficacy in early intervention scenarios.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. ycmd.yale.edu [ycmd.yale.edu]
- 3. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varespladib methyl - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 8. mdpi.com [mdpi.com]
- 9. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 11. Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Ophirex Publishes Varespladib Phase 2 Data in BMJ Global Health — Ophirex | Lifesaving Antidotes [ophirex.com]
- 16. gh.bmj.com [gh.bmj.com]
- 17. gh.bmj.com [gh.bmj.com]
- 18. Ophirex Reports Phase 2 Data on Varespladib for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]
Varespladib's Performance in the Evolving Landscape of sPLA2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Varespladib, a well-characterized secretory phospholipase A2 (sPLA2) inhibitor, against novel inhibitors in the field. By presenting key performance data, experimental methodologies, and relevant biological pathways, this document aims to be a valuable resource for researchers engaged in the study of inflammatory diseases and the development of next-generation therapeutics targeting sPLA2.
Introduction to sPLA2 Inhibition
Secretory phospholipase A2 (sPLA2) enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and cardiovascular disease.[1] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[2] Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making sPLA2 a compelling target for anti-inflammatory drug development.[3]
Varespladib has been extensively studied as a potent inhibitor of several sPLA2 isoforms, particularly groups IIA, V, and X.[4] Initially investigated for conditions like acute coronary syndrome, its development has more recently pivoted towards treating snakebite envenoming, where sPLA2 toxins are a major component of venom.[4][5] As the field of sPLA2 inhibitor research continues to advance, novel compounds are emerging with distinct profiles. This guide focuses on benchmarking Varespladib's performance against one such novel inhibitor, AZD2716, to provide a clear perspective on their relative potencies and specificities.
Comparative Performance Data
The following tables summarize the in vitro inhibitory potencies (IC50) of Varespladib and the novel sPLA2 inhibitor, AZD2716, against various sPLA2 isoforms. This quantitative data is essential for understanding the relative efficacy and selectivity of these compounds.
Table 1: Inhibitory Activity (IC50) against Human sPLA2 Isoforms
| Compound | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) |
| Varespladib | 6.2 - 28 | 77 | 15 |
| AZD2716 | 10 | 40 | 400 |
Data sourced from multiple studies for comprehensive comparison.[6][7][8]
Table 2: Inhibitory Activity in Human Plasma
| Compound | Plasma ICu,50 (nM) |
| Varespladib | 8 |
| AZD2716 | 0.1 |
ICu,50 is the IC50 value corrected for the unbound fraction of the compound in human plasma, providing a more physiologically relevant measure of potency.[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of sPLA2 inhibitors.
sPLA2 Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of sPLA2 by detecting the product of phospholipid hydrolysis.
Principle: The assay utilizes a chromogenic substrate, such as diheptanoyl thio-phosphatidylcholine. When hydrolyzed by sPLA2 at the sn-2 position, a free thiol is released. This thiol reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 405-420 nm. The rate of color development is proportional to sPLA2 activity.
Materials:
-
Recombinant human sPLA2 enzyme (e.g., sPLA2-IIA, V, or X)
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Diheptanoyl thio-phosphatidylcholine (Substrate)
-
DTNB (Ellman's reagent)
-
Test inhibitors (e.g., Varespladib, AZD2716) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well (except for the blank controls).
-
Add the diluted test inhibitor or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
To initiate the enzymatic reaction, add the substrate and DTNB solution to all wells.
-
Immediately start monitoring the increase in absorbance at 410 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Inhibitor potency (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Functional Assay: Arachidonic Acid Release
This assay measures the ability of an sPLA2 inhibitor to block the release of arachidonic acid from cells stimulated with an inflammatory agent.
Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into the cell membrane phospholipids. Upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS), cellular phospholipases, including sPLA2, are activated, leading to the release of [3H]-arachidonic acid into the culture medium. The amount of radioactivity in the medium is quantified by liquid scintillation counting. An effective sPLA2 inhibitor will reduce the amount of released [3H]-arachidonic acid.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
[3H]-arachidonic acid
-
Inflammatory stimulus (e.g., LPS)
-
Test inhibitors
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]-arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 1 hour.
-
Stimulate the cells with the inflammatory agent (e.g., LPS) for a defined period (e.g., 4-6 hours).
-
Collect the culture supernatant.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the biological context in which sPLA2 inhibitors operate, it is crucial to visualize the relevant signaling pathways.
Caption: sPLA2 signaling pathway in inflammation.
The diagram above illustrates the central role of sPLA2 in the inflammatory cascade. Inflammatory stimuli trigger the activation of sPLA2, which then acts on cell membrane phospholipids to release arachidonic acid. This key step initiates the production of potent pro-inflammatory mediators. Varespladib and other novel inhibitors directly block the activity of sPLA2, thereby halting this cascade at an early and critical juncture.
Caption: Workflow for sPLA2 inhibitor evaluation.
This workflow diagram outlines the logical progression for assessing the performance of novel sPLA2 inhibitors. It begins with high-throughput in vitro screening to determine the direct inhibitory potency of compounds. Promising candidates are then advanced to more physiologically relevant cell-based assays to confirm their functional activity. Finally, the most potent and functionally active compounds are evaluated in in vivo models to assess their therapeutic potential.
Conclusion
This guide provides a comparative overview of Varespladib and the novel sPLA2 inhibitor, AZD2716. The data presented in the tables highlight the comparable potency of AZD2716 to Varespladib against the sPLA2-IIA isoform, with notable differences in their activity against isoforms V and X. Furthermore, AZD2716 demonstrates significantly higher potency in human plasma, suggesting potentially favorable pharmacokinetic properties. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to design and execute their own comparative studies. As the landscape of sPLA2 inhibitor development continues to evolve, such direct comparisons are invaluable for identifying the most promising candidates for further preclinical and clinical investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 4. Varespladib - Wikipedia [en.wikipedia.org]
- 5. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Varespladib: A Comparative Analysis in the Inhibition of Secretory Phospholipase A2
For Immediate Release
This guide provides a comprehensive comparison of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), against other therapeutic alternatives. The analysis is based on currently available preclinical and clinical data, with a focus on its application in snakebite envenoming. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Varespladib is a broad-spectrum inhibitor of sPLA2, a key enzyme implicated in the inflammatory cascade and a major component of snake venom. Clinical and preclinical studies have primarily evaluated its efficacy in the context of snakebite envenoming, where it is administered in conjunction with the standard of care, antivenom. While direct head-to-head clinical trials comparing Varespladib to other specific sPLA2 inhibitors are not yet available, existing data from the Phase II BRAVO clinical trial and various preclinical models provide valuable insights into its potential superiority and non-inferiority when compared against placebo and standard of care. Preclinical studies also suggest a synergistic potential when combined with other small molecule inhibitors.
Mechanism of Action: sPLA2 Inhibition
Secretory phospholipase A2 (sPLA2) enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. In the context of snakebite envenoming, sPLA2s are major toxins responsible for a variety of pathophysiological effects, including myotoxicity, neurotoxicity, and coagulopathy. Varespladib acts by directly binding to and inhibiting the activity of sPLA2, thereby preventing the initiation of the inflammatory cascade and neutralizing the toxic effects of venom sPLA2s.
Varespladib inhibits sPLA2, blocking the inflammatory cascade.
Clinical Validation: The BRAVO Trial
The "Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite" (BRAVO) trial was a multicenter, randomized, double-blind, placebo-controlled, phase 2 study designed to evaluate the efficacy and safety of oral Varespladib-methyl (a prodrug of Varespladib) in conjunction with standard of care (SoC), which includes antivenom, for the treatment of snakebite envenoming.
Quantitative Data Summary
| Outcome Measure | Varespladib + SoC (n=48) | Placebo + SoC (n=47) | p-value |
| Primary Endpoint: Change in Snakebite Severity Score (SSS) at 6 & 9 hours | |||
| Overall Population | -1.1 (95% CI: -1.6 to -0.7) | -1.5 (95% CI: -2.0 to -1.0) | 0.13 |
| Subgroup Analysis: Patients Treated < 5 hours from bite (n=37) | |||
| Change in SSS at 6 & 9 hours | Promising signal of benefit observed | - | - |
| Secondary Endpoints (Overall Population) | |||
| Complete Recovery at Day 28 | 49% | 27% | - |
Data from the BRAVO Phase II Clinical Trial.[1][2]
While the primary endpoint for the overall population did not reach statistical significance, a promising signal of benefit was observed in the prespecified subgroup of patients who received treatment within 5 hours of the snakebite.[1][2] Furthermore, a higher percentage of patients in the Varespladib group achieved complete recovery by day 28 compared to the placebo group.[1]
Experimental Protocol: BRAVO Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, phase 2 trial.[3][4]
-
Participants: Patients aged 5 years and older with signs of snakebite envenoming.[5]
-
Intervention:
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline to the average of scores at 6 and 9 hours post-treatment.[3][5]
-
Secondary Outcomes: Included complete recovery, need for supportive care, and safety.
BRAVO Trial Experimental Workflow.
Preclinical Evidence: Superiority and Combination Potential
Numerous preclinical studies have demonstrated the broad-spectrum efficacy of Varespladib against a wide range of snake venoms in both in vitro and in vivo models. These studies provide a strong foundation for its clinical development and suggest its potential as a standalone or adjunctive therapy.
In Vivo Animal Studies
| Study Focus | Animal Model | Key Findings | Reference |
| Varespladib vs. Placebo | Mice | 80% survival in Varespladib-treated mice vs. 0% in placebo group against Vipera berus nikolskii venom. | [6] |
| Varespladib vs. Antivenom | Mice | Varespladib showed a longer window of effectiveness compared to antivenom in a neuromuscular blockage model.[7] | [7] |
| Varespladib + Marimastat | Mice | Combination therapy showed superior protection against lethality from various viper venoms compared to either drug alone. | [8][9] |
Experimental Protocol: In Vivo Mouse Model of Envenomation
A common preclinical protocol to assess the efficacy of antivenom or other therapeutics involves the following steps:
-
Animal Model: Typically, CD-1 or BALB/c mice are used.
-
Venom Administration: A lethal dose (e.g., LD50) of snake venom is administered, often via subcutaneous or intramuscular injection to mimic a natural bite.
-
Treatment Administration:
-
Pre-incubation model: The therapeutic agent is mixed with the venom before injection to assess neutralization potential.
-
Rescue model: The therapeutic agent is administered at a specified time point after venom injection to evaluate its treatment efficacy.[6]
-
-
Observation: Animals are monitored for a set period (e.g., 24-48 hours) for survival, clinical signs of envenoming (e.g., neurotoxicity, hemorrhage, edema), and other relevant endpoints.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include reduction in lesion size, improvement in motor function, and normalization of coagulation parameters.
Preclinical In Vivo Experimental Workflow.
Discussion and Future Directions
The available evidence suggests that Varespladib is a promising therapeutic agent for snakebite envenoming, particularly when administered early. Its oral bioavailability presents a significant advantage for pre-hospital treatment. While the BRAVO trial did not meet its primary endpoint in the overall population, the positive signals in early-treated patients warrant further investigation in a Phase III trial with a study design that perhaps stratifies patients by time to treatment.
Crucially, there is a need for head-to-head clinical trials comparing Varespladib with other emerging sPLA2 inhibitors to definitively establish its superiority or non-inferiority. Furthermore, the synergistic effects observed in preclinical studies with other small molecule inhibitors, such as the metalloprotease inhibitor marimastat, suggest that combination therapies could be a highly effective strategy for treating the complex pathology of snakebite envenoming. Future research should focus on optimizing these combination therapies and evaluating them in well-designed clinical trials.
References
- 1. Improving in vivo models for snakebite envenoming research: Refining the mouse neutralisation assay | NC3Rs [nc3rs.org.uk]
- 2. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Profiling the Murine Acute Phase and Inflammatory Responses to African Snake Venom: An Approach to Inform Acute Snakebite Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Varespladib in Preclinical Snakebite Models: A Meta-Analysis and Comparison
An objective guide for researchers and drug development professionals on the efficacy of Varespladib, a promising broad-spectrum inhibitor of snake venom phospholipase A2 (sPLA2), in preclinical models of snakebite envenoming. This guide provides a comparative analysis with alternative treatments, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction
Snakebite envenoming is a significant global health issue, causing substantial morbidity and mortality, particularly in rural tropical and subtropical regions.[1] The primary treatment, antivenom, has limitations, including species-specificity, variable efficacy against local tissue damage, and the risk of hypersensitivity reactions. This has spurred the search for alternative and adjunct therapies. Varespladib, a small molecule inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a promising candidate.[2][3] sPLA2s are a major and highly toxic component in the venom of most snake species, responsible for a range of pathologies including myotoxicity, neurotoxicity, and coagulopathy.[4][5] This guide provides a meta-analysis of the preclinical evidence for Varespladib's effectiveness, comparing it with standard antivenom and other experimental therapies.
Mechanism of Action: Inhibition of sPLA2 Signaling
Varespladib exerts its protective effects by directly inhibiting the enzymatic activity of snake venom sPLA2s.[4] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the production of lysophospholipids and arachidonic acid.[5] These products, along with the direct action of some sPLA2s, trigger a cascade of downstream signaling pathways that mediate inflammation, cell damage, and neurotoxicity.[6][7] By blocking the catalytic activity of sPLA2, Varespladib can prevent these downstream pathological effects.[4]
References
- 1. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 5. Snake Venom Cytotoxins, Phospholipase A2s, and Zn2+-dependent Metalloproteinases: Mechanisms of Action and Pharmacological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Asp49 Phospholipase A2 from Snake Venom Induces Cyclooxygenase-2 Expression and Prostaglandin E2 Production via Activation of NF-κB, p38MAPK, and PKC in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplification of Snake Venom Toxicity by Endogenous Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib vs. Standard of Care in Envenoming: A Comparative Analysis of Clinical Evidence
A comprehensive review of the clinical data comparing Varespladib, a novel secretory phospholipase A2 (sPLA2) inhibitor, with the established standard of care for the treatment of snakebite envenoming. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of experimental data and methodologies from key clinical trials.
Introduction to Varespladib and the Challenge of Envenoming
Snakebite envenoming is a significant global health issue, causing over 500,000 deaths or disabling injuries annually.[1] A major component of many snake venoms is the enzyme secretory phospholipase A2 (sPLA2), which plays a critical role in the pathophysiology of envenoming, leading to tissue destruction, bleeding, and paralysis.[2] Varespladib is a potent, broad-spectrum inhibitor of sPLA2 and its oral prodrug, varespladib-methyl, has been investigated as a potential groundbreaking treatment that could be administered in pre-hospital settings.[1][3]
The current standard of care for venomous snakebites primarily relies on the administration of antivenom, which is often associated with challenges such as the need for intravenous administration, cost, and the risk of adverse reactions.[1][4] This guide provides a detailed comparison of Varespladib with the standard of care, with a focus on the data from the BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) phase II clinical trial.[1][5]
Mechanism of Action: Varespladib's Targeted Inhibition of sPLA2
Varespladib functions by inhibiting the activity of sPLA2 enzymes, which are abundant in snake venom and are key drivers of venom toxicity.[2][6] By blocking the active site of sPLA2, Varespladib prevents the breakdown of phospholipids, a process that initiates a cascade of inflammatory and destructive events.[6][7]
Standard of Care for Envenoming
The established standard of care for snakebite envenoming involves a multifaceted approach aimed at preserving life and limb function.[8] Key components include:
-
Immediate First Aid: This includes moving the victim away from the snake, reassurance, immobilization of the bitten limb, and prompt transport to a medical facility.[4][9] Tourniquets are generally not recommended.[4]
-
Hospital Management: Upon arrival at a healthcare facility, management includes:
-
Assessment: Evaluation of the bite site, and monitoring for local and systemic signs of envenoming.[8]
-
Supportive Care: This includes analgesia (pain relief), with a preference for intravenous opioids, and fluid resuscitation.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) are often discouraged due to potential hematologic effects.[8]
-
Antivenom Administration: The definitive treatment for significant envenomation is the administration of antivenom.[4][8][9] The dosage and type of antivenom depend on the snake species and the severity of the envenomation.[10]
-
Adjunctive Therapies: In some cases, additional treatments like anticholinesterases for neurotoxic bites, renal dialysis, and surgical intervention may be necessary.[4]
-
The BRAVO Phase II Clinical Trial: A Head-to-Head Comparison
The BRAVO study was a randomized, double-blind, placebo-controlled phase II clinical trial designed to assess the efficacy and safety of oral varespladib-methyl when added to the standard of care for patients with snakebite envenoming.[1][5]
Experimental Protocol
The study enrolled patients in emergency departments in India and the USA with suspected or confirmed venomous snakebites.[1][2]
-
Participants: The trial included patients aged 5 years and older who presented with acute snakebite envenoming.[5][11]
-
Intervention: Patients were randomly assigned to receive either oral varespladib-methyl or a placebo twice daily for one week.[1] All participants also received the standard of care, including antivenom.[1]
-
Primary Outcome: The primary endpoint was the change in the composite Snakebite Severity Score (SSS) from baseline to the average of the 6- and 9-hour post-treatment assessments.[1][5]
-
Secondary Outcomes: Key secondary outcomes included patient-reported function, as measured by the Patient-Specific Functional Scale (PSFS), and the rate of complete recovery.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the BRAVO trial, comparing the Varespladib group with the placebo (Standard of Care alone) group.
Table 1: Primary Outcome - Change in Snakebite Severity Score (SSS)
| Patient Group | Mean SSS Improvement from Baseline (95% CI) | Difference (Varespladib vs. Placebo) (95% CI) | p-value |
| Overall Population (n=95) | |||
| Varespladib | 1.1 (0.7 to 1.6) | -0.4 (-0.8 to 0.1) | 0.13 |
| Placebo | 1.5 (1.0 to 2.0) | ||
| Early Treatment Subgroup (within 5 hours of bite, n=37) | |||
| Varespladib | 1.6 | 0.5 (-0.3 to 1.2) | Not Statistically Significant |
| Placebo | 1.1 | ||
| Data from the BRAVO Phase II Clinical Trial.[1] |
Table 2: Secondary Outcomes - Patient-Reported Function and Recovery
| Outcome | Varespladib Group | Placebo Group | Nominal p-value |
| Improvement in PSFS from 8-10 hours to Day 3 (Early Treatment Group) | 3.0 | 1.6 | 0.02 |
| Complete Recovery (SSS=0) at Day 28 (Overall Population) | 49% | 27% | Not Reported |
| Data from the BRAVO Phase II Clinical Trial.[1] |
Discussion and Future Directions
The results of the BRAVO trial indicate that the addition of oral varespladib to the standard of care did not demonstrate a statistically significant difference in the primary outcome of the change in the Snakebite Severity Score for the overall study population.[1] However, a promising signal of benefit was observed in the prespecified subgroup of patients who received treatment within 5 hours of the snakebite.[1] In this early treatment group, clinically important differences were noted in illness severity, patient-reported function, and the rate of complete recovery.[1]
These findings suggest that the timing of administration may be a critical factor in the efficacy of Varespladib. As a potential field- or pre-hospital treatment, its ability to be administered orally offers a significant advantage over intravenously administered antivenoms.[1]
Further research, including larger phase III trials, is warranted to confirm the potential benefits of Varespladib, particularly in the early stages of envenoming. The safety profile of Varespladib in the BRAVO trial was excellent, with no deaths or treatment-emergent serious adverse events reported.[1] The development of Varespladib represents a novel and potentially transformative approach to the management of snakebite envenoming, with the potential to significantly improve outcomes for victims worldwide.
References
- 1. gh.bmj.com [gh.bmj.com]
- 2. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 3. mdpi.com [mdpi.com]
- 4. Control of Neglected Tropical Diseases [who.int]
- 5. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varespladib - Wikipedia [en.wikipedia.org]
- 7. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Snakebite [who.int]
- 10. surgicalcriticalcare.net [surgicalcriticalcare.net]
- 11. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Varespladib: A Guide for Laboratory Professionals
Core Principles for Varespladib Waste Management
All personnel handling Varespladib should be thoroughly familiar with the compound's Safety Data Sheet (SDS) and trained in general laboratory chemical safety. The primary principle for managing Varespladib waste is to prevent its release into the environment. Do not dispose of Varespladib or its solutions down the drain or in regular trash.
Segregation and Collection of Varespladib Waste
Proper segregation of chemical waste is crucial. Varespladib waste should be collected in designated, properly labeled, and sealed containers.
-
Unused or Expired Varespladib (Solid): Keep in its original container and place it in a designated hazardous waste receptacle.
-
Varespladib Solutions: Collect all aqueous and organic solutions containing Varespladib in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: All disposable items that have come into contact with Varespladib (e.g., pipette tips, gloves, vials, and bench paper) should be collected in a designated, sealed container lined with a chemically resistant bag. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol or isopropanol), and the rinsate collected as hazardous waste.
Labeling and Storage of Waste
All Varespladib waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Varespladib," and a description of the contents (e.g., "Varespladib in DMSO," "Varespladib contaminated sharps"). Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of Varespladib and associated materials.
Caption: Workflow for the safe disposal of Varespladib waste.
Safety and Handling Data
The following table summarizes key safety information for Varespladib.
| Property | Information |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Handle Varespladib in a well-ventilated area, preferably within a chemical fume hood. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Accidental Release | In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols for Disposal
Currently, there are no established and verified experimental protocols for the chemical neutralization or deactivation of Varespladib in a standard laboratory setting. Due to the lack of specific degradation data, attempting to neutralize Varespladib with common laboratory reagents (e.g., acid, base, or oxidizing agents) is not recommended, as it could produce unknown and potentially more hazardous byproducts. Therefore, the most prudent course of action is to treat all Varespladib waste as hazardous and arrange for its disposal by a certified waste management provider through your institution's EHS department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
